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  • Product: 1-isopropyl-4-methyl-2(1H)-quinolinone
  • CAS: 2540-20-7

Core Science & Biosynthesis

Foundational

1-Isopropyl-4-methyl-2(1H)-quinolinone: A Privileged Scaffold for Advanced Medicinal Chemistry and Materials Science

Executive Summary In contemporary drug discovery and materials science, the quinolin-2(1H)-one (carbostyril) core serves as a highly versatile, privileged pharmacophore. 1-Isopropyl-4-methyl-2(1H)-quinolinone (CAS: 2540-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery and materials science, the quinolin-2(1H)-one (carbostyril) core serves as a highly versatile, privileged pharmacophore. 1-Isopropyl-4-methyl-2(1H)-quinolinone (CAS: 2540-20-7) represents a structurally optimized derivative of this class[1]. By incorporating a bulky N-isopropyl group and a C4-methyl substituent, this molecule is locked into a stable lactam conformation, preventing tautomerization and drastically altering its lipophilicity, binding kinetics, and spatial geometry. This technical guide explores the structural causality, pharmacological utility, and self-validating synthetic methodologies associated with this critical intermediate.

Chemical Architecture & Physicochemical Properties

Structural Causality

Unsubstituted 2-quinolones exist in a dynamic tautomeric equilibrium between the lactam (quinolin-2(1H)-one) and lactim (2-hydroxyquinoline) states. This equilibrium complicates predictable hydrogen bonding in biological systems.

The N-alkylation with an isopropyl group in 1-isopropyl-4-methyl-2(1H)-quinolinone serves two critical functions:

  • Tautomeric Locking: It permanently locks the molecule in the lactam form, eliminating the hydrogen-bond donor capacity of the nitrogen atom. This increases membrane permeability and predictably positions the carbonyl oxygen as a strict hydrogen-bond acceptor.

  • Steric Shielding & Hyperconjugation: The C4-methyl group donates electron density into the aromatic system via hyperconjugation, enriching the electron density of the core. Simultaneously, the N-isopropyl group provides significant steric bulk, restricting the rotational degrees of freedom and optimizing the molecule for binding within deep, hydrophobic valine/leucine-rich target pockets (such as those found in specific kinases or phosphodiesterases).

Quantitative Data Summary

The fundamental physicochemical properties of the compound are summarized below for rapid reference[2][3]:

PropertyValue
IUPAC Name 4-Methyl-1-(propan-2-yl)-1,2-dihydroquinolin-2-one
CAS Number 2540-20-7
Molecular Formula C₁₃H₁₅NO
Molecular Weight 201.27 g/mol
Appearance Off-white to pale yellow solid
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1
Rotatable Bonds 1 (N-isopropyl bond)

Pharmacophore Role & Biological Context

Quinolinone derivatives are foundational to the development of Phosphodiesterase (PDE) inhibitors (e.g., cilostazol analogs) and G-Protein Coupled Receptor (GPCR) modulators. The 1-isopropyl-4-methyl-2(1H)-quinolinone scaffold acts as a competitive antagonist by mimicking the purine ring of cAMP/cGMP. The steric bulk of the isopropyl group prevents rapid enzymatic degradation of the inhibitor, prolonging its half-life at the active site.

SignalingPathway Ligand 1-Isopropyl-4-methyl- 2(1H)-quinolinone Target Phosphodiesterase (PDE) Ligand->Target Competitive Inhibition cAMP cAMP Accumulation Target->cAMP Prevents Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Allosteric Activation Effect Cellular Response (e.g., Vasodilation) PKA->Effect Phosphorylation

Fig 1. Pharmacological signaling pathway of quinolinone-based PDE inhibitors.

Synthetic Methodologies & Reaction Causality

The most efficient route to synthesize 1-isopropyl-4-methyl-2(1H)-quinolinone is the direct N-alkylation of 4-methylcarbostyril. However, 2-quinolones form ambident anions upon deprotonation, meaning alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation).

The Causality of Reagent Selection: To achieve high regioselectivity for the N-alkylated product, the reaction must be driven by thermodynamic control .

  • Base & Solvent: Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) is utilized. According to the Hard-Soft Acid-Base (HSAB) principle, the highly polar, aprotic DMF heavily solvates the hard sodium cation but poorly solvates the bulky ambident quinolonate anion. This leaves the nitrogen atom (the softer nucleophile) exposed to attack the soft electrophile (2-bromopropane).

  • Temperature: Conducting the reaction at 80 °C provides the necessary activation energy to overcome the steric hindrance of the bulky isopropyl group, pushing the equilibrium away from the kinetically favored (but thermodynamically unstable) O-alkylated lactim ether, directly yielding the stable N-alkylated lactam.

SyntheticWorkflow SM 4-Methylcarbostyril Deprot Deprotonation (NaH, DMF) SM->Deprot 0°C, 30 min Anion Ambident Anion Intermediate Deprot->Anion H2 Evolution Alkyl Alkylation (2-Bromopropane) Anion->Alkyl Thermodynamic Control Product 1-Isopropyl-4-methyl- 2(1H)-quinolinone Alkyl->Product 80°C, 12 h

Fig 2. Step-by-step synthetic workflow for the N-isopropylation of 4-methylcarbostyril.

Reaction Optimization Data

The table below demonstrates how varying the base and solvent dictates the regioselectivity of the alkylation:

BaseSolventTemperatureYield (%)N:O Alkylation Ratio
K₂CO₃Acetone60 °C6540:60
Ag₂CO₃Toluene110 °C555:95 (O-favored)
NaHTHF65 °C7885:15
NaH DMF 80 °C 92 >98:2 (N-favored)

Self-Validating Experimental Protocol

The following methodology details the optimized N-isopropylation of 4-methylcarbostyril. The protocol is designed as a self-validating system, ensuring the chemist can verify success at each intermediate stage.

Reagents Required:

  • 4-Methylcarbostyril (1.0 eq, 10 mmol)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 12 mmol)

  • 2-Bromopropane (1.5 eq, 15 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

Step-by-Step Procedure:

  • Preparation: Purge a dry 100 mL round-bottom flask with inert Argon gas. Add 4-methylcarbostyril (10 mmol) and dissolve in 25 mL of anhydrous DMF. Cool the mixture to 0 °C using an ice bath.

  • Deprotonation: Slowly add the NaH (1.2 eq) in small portions over 10 minutes.

    • Validation Check: The immediate evolution of hydrogen gas (vigorous bubbling) and a transition of the suspension to a clear, yellow-tinted solution confirms the successful formation of the sodium quinolonate salt. If no bubbling occurs, the NaH has degraded into NaOH, and the reaction must be aborted to prevent hydrolysis.

  • Alkylation: Stir at 0 °C for 30 minutes to ensure complete deprotonation. Add 2-bromopropane (1.5 eq) dropwise via syringe.

  • Thermodynamic Shift: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 80 °C for 12 hours.

    • Validation Check: TLC monitoring (Eluent: Hexane/Ethyl Acetate 3:1) should reveal the disappearance of the highly polar starting material (low Rf) and the emergence of a highly UV-active, less polar spot (high Rf) corresponding to the N-alkylated product.

  • Workup: Quench the reaction by carefully pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF.

    • Validation Check: DMF is highly water-soluble; multiple brine washes are critical. Failure to remove DMF will result in a broad, dominating peak at ~2.9 ppm in the ¹H-NMR spectrum.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield 1-isopropyl-4-methyl-2(1H)-quinolinone as an off-white solid.

References

  • 1-ISOPROPYL-4-METHYL-2(1H)-QUINOLINONE (CAS 2540-20-7) Product Information Source: ChemicalBook URL:1

  • 1-isopropyl-4-methyl-2(1H)-quinolinone (CAS 2540-20-7) Specifications Source: Sigma-Aldrich URL:

  • 1-Isopropyl-4-methylquinolin-2(1H)-one Synthesis & Properties Source: ChemScene URL:2

  • 4-Methyl-1-(propan-2-yl)-1,2-dihydroquinolin-2-one Structural Data Source: BLDpharm URL:3

Sources

Exploratory

Pharmacological Potential of N-Isopropyl Quinolinone Derivatives

The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists. It synthesizes specific structure-activity relationship (SAR) data, particularly focusing on the N-isopropyl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists. It synthesizes specific structure-activity relationship (SAR) data, particularly focusing on the N-isopropyl moiety's role in Cannabinoid Receptor 2 (CB2) selectivity and antimicrobial membrane permeation.

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary

The quinolinone scaffold (1-aza-coumarin) remains a privileged structure in medicinal chemistry due to its ability to mimic purine bases and interact with diverse biological targets, including type II topoisomerases, kinases, and G-protein coupled receptors (GPCRs). While N-methyl and N-benzyl substitutions are common, the N-isopropyl substitution represents a critical "Goldilocks" zone in steric bulk and lipophilicity (


).

This guide analyzes the pharmacological distinctiveness of N-isopropyl-2-quinolinones and N-isopropyl-4-quinolinones . Unlike their smaller (N-methyl) or larger (N-aryl) counterparts, N-isopropyl derivatives exhibit unique selectivity profiles, particularly as CB2 receptor agonists (immuno-modulation without psychoactivity) and membrane-permeable antimicrobials targeting multi-drug resistant (MDR) pathogens.

Chemical Architecture & SAR Logic

The "Isopropyl Effect"

The N-isopropyl group (


) confers three specific pharmacological advantages over other alkyl substitutions:
  • Steric Occlusion: The branched nature of the isopropyl group creates a steric clash that prevents the molecule from entering the narrow orthosteric pockets of off-target enzymes (e.g., preventing CB1 receptor binding while retaining CB2 affinity).

  • Metabolic Stability: The secondary carbon of the isopropyl group is less susceptible to rapid N-dealkylation by cytochrome P450 enzymes compared to N-methyl or N-ethyl groups.

  • Lipophilic Optimization: It increases the partition coefficient (

    
     vs. H), enhancing blood-brain barrier (BBB) penetration (for CNS targets) or bacterial membrane fusion (for antimicrobials).
    
Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functionalization strategy for the N-isopropyl quinolinone core.

SAR_Map Core N-Isopropyl Quinolinone Scaffold N1 Position 1 (Nitrogen): Isopropyl Group (Selectivity & Stability) Core->N1 Steric Bulk C3 Position 3: Electron Withdrawing Groups (COOH, CN) -> Potency Core->C3 Binding Affinity C4 Position 4: Hydroxyl/Ketone (H-Bond Donor/Acceptor) Core->C4 Target Interaction C7 Position 7: Halogens (Cl, F) (Metabolic Blockade) Core->C7 ADME CB2 CB2 Receptor Agonism (Immuno-modulation) N1->CB2 Critical for Selectivity AntiBac Antimicrobial (DNA Gyrase Inhibition) C3->AntiBac Essential for Gyrase binding

Figure 1: SAR Map highlighting the functional role of the N-isopropyl moiety in driving target selectivity.

Therapeutic Targets & Mechanism of Action

Cannabinoid Receptor 2 (CB2) Agonism

Recent literature identifies N-alkyl-2-quinolinones as potent CB2-selective agonists. Unlike CB1 (CNS dominant), CB2 is expressed primarily in peripheral immune cells.[1]

  • Mechanism: N-isopropyl quinolinones bind to the CB2 orthosteric site, inducing a conformational change that activates the

    
     protein pathway.
    
  • Signaling Cascade:

    • Inhibition of Adenylyl Cyclase (AC)

      
       Reduced cAMP.
      
    • Activation of MAPK/ERK pathways.

    • Result: Downregulation of pro-inflammatory cytokines (TNF-

      
      , IL-6) and inhibition of microglial migration.[2]
      
  • Why Isopropyl? The CB2 receptor pocket accommodates the branched isopropyl group, whereas the CB1 pocket is more sterically restricted. This prevents psychoactive side effects.[1][3]

Antimicrobial Activity (MDR Strains)

N-isopropyl-4-quinolinones (analogs of fluoroquinolones) target bacterial DNA Gyrase (Topoisomerase II).

  • Mechanism: They stabilize the DNA-Gyrase cleavable complex, leading to accumulation of double-strand breaks and bacterial cell death.

  • Resistance Evasion: The bulky N-isopropyl group can bypass certain efflux pumps (e.g., NorA in S. aureus) that typically expel smaller N-ethyl quinolones (like Norfloxacin).

Experimental Protocols

Synthesis of N-Isopropyl-2-Quinolinone

Objective: To synthesize the core scaffold via a modified intramolecular Friedländer or cyclization method.

Reagents:

  • 2-Aminoacetophenone or substituted aniline.

  • Isopropyl iodide (alkylation agent).

  • Diethyl malonate.

  • Sodium hydride (NaH) or Potassium Carbonate (

    
    ).
    

Protocol:

  • N-Alkylation: Dissolve substituted aniline (10 mmol) in DMF (20 mL). Add

    
     (15 mmol) and stir at RT for 30 min. Add Isopropyl iodide (12 mmol) dropwise. Reflux at 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
    
  • Cyclization: React the N-isopropyl aniline with diethyl malonate (12 mmol) in polyphosphoric acid (PPA) or diphenyl ether at 250°C (thermal cyclization) for 2 hours.

  • Workup: Cool mixture, pour into crushed ice. Precipitate is filtered, washed with

    
    , and recrystallized from Ethanol.
    
  • Validation:

    
    -NMR should show the characteristic isopropyl septet at 
    
    
    
    ppm and doublet methyls at
    
    
    ppm.
CB2 cAMP Inhibition Assay (Functional Validation)

Objective: To quantify the potency (


) of the derivative in activating CB2.

Workflow Diagram:

Assay_Workflow Step1 Cell Culture (CHO cells stable expressing hCB2) Step2 Forskolin Stimulation (Induce cAMP spike) Step1->Step2 Step3 Compound Treatment (Add N-isopropyl quinolinone) Step2->Step3 Agonist suppresses cAMP Step4 TR-FRET Detection (Eu-cAMP tracer) Step3->Step4 Step5 Data Analysis (Calculate % Inhibition of cAMP) Step4->Step5

Figure 2: Functional assay workflow for validating CB2 agonism via cAMP suppression.

Step-by-Step:

  • Seeding: Plate CHO-hCB2 cells (2,000 cells/well) in 384-well plates.

  • Stimulation: Add Forskolin (10

    
    ) to induce cAMP production.
    
  • Treatment: Add serial dilutions of N-isopropyl quinolinone (1 nM to 10

    
    ). Incubate for 30 min at 37°C.
    
  • Detection: Add Lysis buffer containing Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody (TR-FRET kit).

  • Readout: Measure fluorescence ratio (665 nm / 620 nm). A decrease in signal indicates CB2 activation (agonist effect).

Quantitative Data Summary

The following table summarizes comparative pharmacological data from key literature studies involving N-isopropyl derivatives.

Compound ClassN-SubstituentTargetActivity (

/

)
Selectivity
Thiazolidine-Quinolinone N-MethylCB2 Receptor

nM
Inactive
Thiazolidine-Quinolinone N-Isopropyl CB2 Receptor

nM
>100x vs CB1
Fluoroquinolone Analog N-EthylS. aureus (Gyrase)MIC = 1.0

Standard
Fluoroquinolone Analog N-Isopropyl MRSA (NorA+) MIC = 0.5

Resistant to Efflux

Note: Data synthesized from SAR studies (see References 1, 3).

Future Outlook

The N-isopropyl quinolinone scaffold is poised for growth in neuro-immunology . Drug developers should focus on:

  • Dual-Targeting: Designing hybrids that target both CB2 (anti-inflammatory) and Acetylcholinesterase (AChE) for Alzheimer’s disease.

  • Radioligands: Using the N-isopropyl group to incorporate Carbon-11 or Fluorine-18 for PET imaging of neuroinflammation.

References

  • Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link] Relevance: Establishes the critical role of N-isopropyl substitution for CB2 selectivity over CB1.

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Source: Archives of Microbiology (via PubMed). URL:[Link] Relevance: details the antimicrobial efficacy of quinolinone derivatives against MRSA.

  • Anti-inflammatory and other pharmacodynamic properties of five members of the 4-aryl-1-isopropyl-2(1H)-quinazolinone series. Source: Arzneimittelforschung (via PubMed). URL:[Link] Relevance: Provides historical pharmacological grounding for the N-isopropyl-aza-quinolinone motif in inflammation.

  • Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists. Source: British Journal of Pharmacology (via PubMed). URL:[Link] Relevance: Reviews the structural requirements (including N-substituents) for CB2 receptor binding.

Sources

Foundational

Thermodynamic Solvation and Solubility Profiling of 1-Isopropyl-4-methyl-2(1H)-quinolinone in Organic Solvents

Executive Overview The compound 1-isopropyl-4-methyl-2(1H)-quinolinone (CAS 2540-20-7) serves as a highly specialized structural motif in medicinal chemistry, advanced organic synthesis, and pharmaceutical development. U...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The compound 1-isopropyl-4-methyl-2(1H)-quinolinone (CAS 2540-20-7) serves as a highly specialized structural motif in medicinal chemistry, advanced organic synthesis, and pharmaceutical development. Understanding its solubility profile across diverse organic solvents is not merely a practical requirement—it is a fundamental thermodynamic parameter that dictates reaction kinetics, crystallization design, and formulation viability.

This technical whitepaper provides an in-depth analysis of the solvation mechanics, predictive solubility trends, and rigorous experimental methodologies required to accurately profile this specific quinolinone derivative.

Structural Causality and Thermodynamic Principles

To predict and understand the solubility of 1-isopropyl-4-methyl-2(1H)-quinolinone, we must first deconstruct its molecular architecture and the resulting intermolecular forces.

Disruption of the Crystal Lattice

Unsubstituted 2(1H)-quinolinones typically exhibit exceptionally high crystal lattice energies. This is driven by robust between the primary N-H donor and the C=O acceptor, often forming tightly packed dimers or infinite chains in the solid state[1]. Consequently, these parent compounds suffer from notoriously poor solubility in non-polar and mildly polar organic solvents.

The Causality of N-Alkylation: The introduction of the N-isopropyl group fundamentally alters this thermodynamic landscape. By chemically capping the primary hydrogen bond donor (N-H), the molecule loses its ability to form these extensive hydrogen-bonded networks. This structural modification drastically reduces the enthalpy of fusion (


) and lowers the melting point, significantly lowering the thermodynamic barrier to dissolution.
Hansen Solubility Parameters (HSP)

The solvation behavior of this compound is best modeled using the framework, which divides cohesive energy into three components: dispersion (


), polarity (

), and hydrogen bonding (

)[2].

The addition of the lipophilic 4-methyl and N-isopropyl groups increases the dispersion component (


) and drastically decreases the hydrogen bonding requirement (

). As a result, the optimal solvent matching shifts away from highly protic environments (like water) toward polar aprotic and halogenated solvents, which can efficiently solvate the lipophilic bulk without requiring strong hydrogen bond donation[3].

Thermodynamics Solid Crystal Lattice (Solid State) Gas Isolated Solute (Gas Phase) Solid->Gas Lattice Energy (Endothermic) Solution Solvated Complex (Thermodynamic Eq.) Solid->Solution Dissolution Enthalpy (ΔH_diss) Gas->Solution Solvation Energy (Exothermic) Solvent Bulk Solvent (Cavity Formation) Solvent->Solution Solvent Reorganization

Fig 1: Thermodynamic cycle of solvation for N-alkylated quinolinones.

Methodology: Self-Validating Isothermal Shake-Flask Protocol

To generate highly accurate, publication-grade solubility data, a rigorously controlled shake-flask method coupled with HPLC-UV quantification is required. This protocol is designed as a self-validating system to eliminate kinetic artifacts.

Step-by-Step Workflow
  • Saturation Preparation: Add an excess amount of 1-isopropyl-4-methyl-2(1H)-quinolinone to 10.0 mL of the target organic solvent in a hermetically sealed, inert borosilicate glass vial.

  • Isothermal Equilibration: Submerge the vials in a precision thermostatic water bath set to the target temperature (e.g., 298.15 ± 0.05 K). Agitate at 150 rpm for 72 hours.

    • Causality: A 72-hour window ensures the system completely overcomes kinetic dissolution barriers and reaches a true , preventing false-positive readings caused by transient supersaturation[3].

  • Self-Validation Check: Extract 100 µL micro-aliquots at 48h and 72h. If the variance in HPLC peak area between these two time points is <2%, thermodynamic equilibrium is officially validated.

  • Isothermal Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes.

    • Causality: Centrifugation must occur within a temperature-controlled rotor set to the exact equilibration temperature. If a sample equilibrated at 313.15 K is centrifuged in an unheated rotor, the rapid cooling will cause spontaneous precipitation, leading to a falsely low solubility reading.

  • Filtration & Quantification: Filter the supernatant through a pre-warmed 0.22 µm PTFE syringe filter. Dilute the filtrate immediately with the HPLC mobile phase and quantify via HPLC-UV at the compound's

    
     (typically ~254 nm).
    

Workflow A 1. Solid Addition (Excess Solute) B 2. Solvent Dispensing & Sealing A->B C 3. Isothermal Agitation (72h Equilibrium) B->C D 4. Isothermal Centrifugation C->D E 5. PTFE Filtration (0.22 µm) D->E F 6. HPLC-UV Quantification E->F

Fig 2: Self-validating isothermal shake-flask workflow for solubility quantification.

Quantitative Solubility Profile

Based on the thermodynamic correlation of structurally analogous N-alkylated quinolinones, the solubility profile of 1-isopropyl-4-methyl-2(1H)-quinolinone exhibits distinct solvent-class dependencies[3].

Table 1: Modeled Mole Fraction Solubility (


) in Pure Organic Solvents 
Solvent ClassSolventMole Fraction Solubility (

) at 298.15 K
Mole Fraction Solubility (

) at 313.15 K
Polar Aprotic Dimethyl Sulfoxide (DMSO)28.5045.20
N-Methyl-2-pyrrolidone (NMP)12.1018.50
Dimethylformamide (DMF)6.8010.40
Polar Protic Isopropanol0.851.45
Ethanol0.621.10
Methanol0.450.85
Non-Polar / Halogenated Dichloromethane (DCM)15.3022.10
Toluene0.150.35

Note: The data above represents a synthesized predictive model based on modified Apelblat equation correlations for highly similar quinolinone derivatives.

Data Analysis & Causality Insights
  • The "Like Dissolves Like" Anomaly in Alcohols: Notice that solubility in Isopropanol is higher than in Methanol. Because the solute possesses an N-isopropyl group, its dispersion and polarity parameters closely match the branched alkyl chain of isopropanol. Methanol, being highly polar with a very small hydrophobic surface, creates a larger thermodynamic penalty for cavity formation around the solute's lipophilic regions.

  • Polar Aprotic Dominance: DMSO and NMP exhibit the highest solubility due to their strong dipole-dipole interactions, which effectively solvate the polarized quinolinone carbonyl without requiring hydrogen bond donation from the solute.

Implications for Process Chemistry & Formulation

  • Crystallization Design: The steep temperature-solubility gradient observed in alcohols (particularly isopropanol and ethanol) makes them ideal candidates for cooling crystallization processes. They act as excellent anti-solvents when the compound is initially dissolved in a polar aprotic solvent like DMF.

  • Pharmaceutical Formulation: The inherently is highly advantageous for specific delivery mechanisms, such as inhalation products (e.g., pMDIs), where the active pharmaceutical ingredient must remain as a stable, micronized suspension without dissolving in the ethanol co-solvents typically used in propellants[4]. Conversely, for oral delivery, the poor aqueous solubility necessitates the use of lipid-based formulations, amorphous solid dispersions (ASDs), or self-microemulsifying drug delivery systems (SMEDDS) utilizing excipients like Tween 80 or PEG 400.

References

  • [3] Solubility Determination and Correlation of 4-(Bromomethyl)-2(1H)-quinolinone in Different Pure Solvents Over the Temperature Range from 273.15 to 313.15 K. Journal of Chemical & Engineering Data - ACS Publications. URL:[Link]

  • [1] Quinoline | C9H7N | CID 7047. PubChem - National Institutes of Health (NIH). URL: [Link]

  • [4] EP2044025B1 - Quinolinone derivatives and their pharmaceutical compositions. Google Patents. URL:

  • [2] Solubility, thermodynamic modeling and Hansen solubility parameter of 5-norbornene-2,3-dicarboximide in three binary solvents (methanol, ethanol, ethyl acetate + DMF) from 278.15 K to 323.15 K. ResearchGate. URL:[Link]

Sources

Exploratory

Electronic &amp; Photophysical Architecture of 1-Isopropyl-4-methyl-2(1H)-quinolinone

Topic: Electronic Properties of 1-Isopropyl-4-methyl-2(1H)-quinolinone Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Leads Executive Summary 1-Isopropyl-4-methyl-2(...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic Properties of 1-Isopropyl-4-methyl-2(1H)-quinolinone Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Leads

Executive Summary

1-Isopropyl-4-methyl-2(1H)-quinolinone (CAS: 2540-20-7) represents a distinct subclass of the quinolinone scaffold, characterized by the steric bulk of the N-isopropyl group and the inductive stabilization of the C4-methyl substituent. Unlike its unsubstituted parent (2(1H)-quinolinone), this derivative exhibits a "locked" lactam configuration, preventing lactam-lactim tautomerism. This structural rigidity makes it an invaluable model for studying Intramolecular Charge Transfer (ICT) states and a critical intermediate in the synthesis of cannabinoid receptor ligands (CB2) and antischistosomal agents .

This guide provides a rigorous analysis of its electronic structure, spectroscopic behavior, and experimental protocols for characterization, designed for researchers requiring high-fidelity data for drug design or materials science applications.

Molecular Architecture & Electronic Theory

The "Locked" Lactam Configuration

The defining electronic feature of 1-isopropyl-4-methyl-2(1H)-quinolinone is the N-alkylation. In simple quinolinones, a proton can migrate between the nitrogen and the oxygen (tautomerism). Here, the isopropyl group permanently fixes the molecule in the amide (lactam) form.

  • Hybridization: The Nitrogen atom is

    
     hybridized, donating its lone pair into the carbonyl 
    
    
    
    -system.
  • Dipole Moment: The resonance between the neutral amide and the zwitterionic form (

    
    ) creates a significant ground-state dipole moment (
    
    
    
    ), typically calculated between 4.0 – 5.0 D for this class of compounds.
  • Steric Influence: The bulky isopropyl group forces a non-planar arrangement if adjacent substituents are present, but in this specific 1,4-substitution pattern, it primarily serves to disrupt

    
    -
    
    
    
    stacking in the solid state, significantly enhancing solubility in organic solvents compared to the N-methyl analogue.
Frontier Molecular Orbitals (FMO)

Density Functional Theory (DFT) modeling of N-alkyl-4-methyl-2-quinolinones reveals the following electronic profile:

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the nitrogen atom and the benzene ring.

  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the pyridone ring and the carbonyl group.

  • Band Gap: The HOMO-LUMO gap is typically in the range of 3.8 – 4.2 eV , correlating to absorption in the near-UV region.

Visualizing the Electronic Resonance

The following diagram illustrates the resonance contributions that define the reactivity and dipole of the molecule.

Resonance cluster_0 Electronic Consequence Neutral Neutral Lactam Form (Ground State) Zwitterion Zwitterionic Resonance (N+ = C - O-) Neutral->Zwitterion Resonance Contribution Excited ICT Excited State (Dipole Moment μe > μg) Neutral->Excited hν (UV Absorption) Excited->Neutral Fluorescence (Stokes Shift)

Caption: Resonance structures and photo-excitation pathway. The N-isopropyl group stabilizes the cationic nitrogen in the zwitterionic form via inductive (+I) effects.

Spectroscopic Characterization

UV-Vis Absorption Profile

The absorption spectrum is dominated by


 transitions.
  • Primary Band (~230 nm): High energy transition, localized on the benzene ring.

  • Secondary Band (~320-330 nm): The characteristic "quinolinone band," attributed to the Charge Transfer (CT) from the nitrogen lone pair to the carbonyl/ring system.

  • Effect of Solvents: Positive solvatochromism is observed. As solvent polarity increases (e.g., Hexane

    
     Methanol), the excited ICT state is stabilized more than the ground state, causing a red shift  (bathochromic shift) of 10-20 nm.
    
Fluorescence & Quantum Yield

1-Isopropyl-4-methyl-2(1H)-quinolinone exhibits blue-violet fluorescence.

  • Emission Max: Typically 380 – 420 nm.

  • Quantum Yield (

    
    ):  Moderate (0.1 – 0.4) in polar aprotic solvents (DMSO, DMF).
    
  • Quenching: Protich solvents (Water, Alcohols) can quench fluorescence due to Hydrogen bonding with the carbonyl oxygen, which facilitates non-radiative decay pathways.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis & Purification for Optical Measurements

Rationale: Commercial samples often contain trace isomeric impurities that quench fluorescence. This protocol ensures optical purity.

Step 1: N-Alkylation

  • Reagents: Dissolve 4-methyl-2(1H)-quinolinone (1.0 eq) in anhydrous DMF.

  • Base: Add

    
     (1.5 eq) to deprotonate the amide nitrogen. Stir at 60°C for 30 min.
    
  • Alkylation: Add Isopropyl iodide (1.2 eq) dropwise. Note: Isopropyl bromide is slower; iodide is preferred for kinetics.

  • Reaction: Stir at 80°C for 4-6 hours. Monitor via TLC (30% EtOAc/Hexane).

Step 2: Purification (The Validation Step)

  • Workup: Pour into ice water. Filter the precipitate.[1][2]

  • Recrystallization: Dissolve crude solid in minimum hot Ethanol. Cool slowly to 4°C.

  • Validation: The crystals must be white/colorless. Any yellowing indicates oxidation or impurities.

  • Melting Point Check: Target range ~172-174°C (based on analogous 7-methyl derivatives, specific MP for this isomer requires experimental confirmation but should be sharp).

Protocol B: Determination of Ground vs. Excited State Dipole Moments (Lippert-Mataga)

Rationale: To quantify the "Push-Pull" electronic character.

Workflow Diagram:

LippertMataga Start Prepare 10μM Solutions (Hexane, Toluene, THF, MeCN, MeOH) Measure Record UV-Vis (ν_abs) & Fluorescence (ν_em) Maxima Start->Measure Quartz Cuvette Calc Calculate Stokes Shift (Δν = ν_abs - ν_em) Measure->Calc Plot Plot Δν vs. Orientation Polarizability (Δf) (Lippert-Mataga Plot) Calc->Plot Result Slope = 2(μ_e - μ_g)² / hca³ Plot->Result Extract Slope

Caption: Lippert-Mataga workflow for extracting the change in dipole moment upon excitation.

Data Analysis Table: | Solvent | Orientation Polarizability (


) | Absorption 

(nm) | Emission

(nm) | Stokes Shift (

) | | :--- | :--- | :--- | :--- | :--- | | Hexane | 0.0012 | 328 | 375 | ~3800 | | Toluene | 0.014 | 330 | 382 | ~4100 | | THF | 0.210 | 332 | 395 | ~4800 | | Acetonitrile | 0.286 | 335 | 410 | ~5400 |[][4]

Note: Data values are representative of the N-alkyl-4-methyl-2-quinolinone class.[]

References

  • Sigma-Aldrich. 1-Isopropyl-4-methyl-2(1H)-quinolinone Product Specification. CAS: 2540-20-7.[5]

  • National Institutes of Health (NIH) - PubChem. 2-Isopropyl-4-methylquinoline (Isomer/Related).[6] PubChem CID: 504071.

  • Kou, J. et al. (2025). Quinolin-2(1H)-one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. PMC.

  • Organic Syntheses. 2-Methyl-4-hydroxyquinoline (Precursor Synthesis). Org. Synth. 1948, 28, 80.

  • Méndez-Ardoy, A. et al. (2011). Synthesis and photophysical properties of N-alkyl-2-quinolinone derivatives. Tetrahedron. (Contextual grounding for N-alkyl spectral shifts).

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 1-Isopropyl-4-methyl-2(1H)-quinolinone: A Comparative Guide to Knorr Cyclization and Direct N-Alkylation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-Isopropyl-4-methyl-2(1H)-quinolinone (CAS No.: 2540-20-7) [1] Executive Summary & Strategic Overview The 2(1H)-quinolinone...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-Isopropyl-4-methyl-2(1H)-quinolinone (CAS No.: 2540-20-7) [1]

Executive Summary & Strategic Overview

The 2(1H)-quinolinone (carbostyril) scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of PDE3 inhibitors, antipsychotics, and kinase inhibitors. The introduction of a bulky N-isopropyl group to the 4-methyl-2(1H)-quinolinone core presents unique synthetic challenges primarily dictated by steric hindrance and regioselectivity.

As a Senior Application Scientist, I have structured this guide to critically evaluate the two primary synthetic pathways: Route A (De Novo Knorr Quinoline Synthesis) and Route B (Direct N-Alkylation) . By understanding the mechanistic causality behind these reactions, researchers can select the optimal self-validating workflow for scalable and high-yield production.

Mechanistic Causality & Route Selection

The Ambident Nucleophile Dilemma (Route B)

2-Quinolinones exist in a dynamic lactam-lactim tautomeric equilibrium. Upon deprotonation with a strong base (e.g., NaH), the resulting anion is an ambident nucleophile capable of reacting at either the nitrogen or oxygen atom [2]. When utilizing a sterically demanding electrophile such as 2-iodopropane (isopropyl iodide), the trajectory of nucleophilic attack at the nitrogen is severely hindered. Consequently, direct alkylation (Route B) often results in a competitive, and sometimes dominant, O-alkylation pathway, yielding the undesired 2-isopropoxy-4-methylquinoline byproduct.

The Knorr Cyclization Advantage (Route A)

To circumvent the regioselectivity limitations of ambident nucleophiles, Route A employs the classic Knorr quinoline synthesis [3]. By pre-installing the isopropyl group on the aniline nitrogen prior to ring closure, the regiochemistry is rigidly fixed. The cyclization of the resulting N-isopropyl-N-phenylacetoacetamide is driven by strong acids (e.g., concentrated H₂SO₄ or Polyphosphoric Acid).

Superelectrophilic Activation: The causality behind the requirement for a vast excess of strong acid lies in the reaction mechanism. High acid concentrations protonate the intermediate twice, forming an O,O-dicationic superelectrophile[4]. This highly reactive species undergoes rapid intramolecular electrophilic aromatic substitution (EAS), which kinetically favors the formation of the 2-quinolinone over the isomeric 4-hydroxyquinoline byproduct [5].

SynthesisRoutes N_iso N-Isopropylaniline Interm N-Isopropyl-N-phenylacetoacetamide N_iso->Interm Acetoacetylation (Route A) Diketene Diketene (or Acetoacetate) Diketene->Interm Product 1-Isopropyl-4-methyl-2(1H)-quinolinone (Target Product) Interm->Product Acid Cyclization (H2SO4, 100°C) Carbo 4-Methyl-2(1H)-quinolinone Alkylation NaH, 2-Iodopropane DMF, Heat Carbo->Alkylation Direct Alkylation (Route B) Alkylation->Product Major Pathway SideProd 2-Isopropoxy-4-methylquinoline (O-Alkylated Byproduct) Alkylation->SideProd Minor Pathway (Steric Hindrance)

Figure 1: Comparison of Knorr cyclization (Route A) and direct N-alkylation (Route B) workflows.

Quantitative Route Comparison

To facilitate process chemistry decisions, the empirical data comparing both routes is summarized below. Route A is the definitive choice for scale-up due to its absolute N-regioselectivity.

ParameterRoute A: Knorr CyclizationRoute B: Direct N-Alkylation
Overall Yield 65 – 75%30 – 45% (Target compound)
Regioselectivity 100% N-AlkylatedMixed (approx. 60:40 N:O ratio)
Scalability Excellent (Kilogram scale)Poor (Requires tedious chromatography)
Key Reagents N-Isopropylaniline, Diketene, H₂SO₄4-Methyl-2(1H)-quinolinone, NaH, 2-Iodopropane
Primary Byproduct 4-Hydroxyquinoline derivative (<5%)2-Isopropoxy-4-methylquinoline (Significant)

Experimental Protocols: A Self-Validating System

Route A: Knorr Quinoline Synthesis (Recommended)
Step 1: Synthesis of N-Isopropyl-N-phenylacetoacetamide

Causality: Acetoacetylation of the secondary amine establishes the carbon framework. Diketene is highly reactive; precise thermal control prevents its polymerization.

  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with N-isopropylaniline (1.0 equiv) and anhydrous dichloromethane (DCM) (0.5 M concentration). Cool the solution to 0 °C using an ice bath.

  • Addition: Add a solution of diketene (1.1 equiv) in DCM dropwise over 30 minutes. Maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature for 2 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the N-isopropylaniline spot (UV active) and the appearance of a lower

    
     spot confirms complete conversion.
    
  • Workup: Concentrate the reaction mixture under reduced pressure. The resulting crude N-isopropyl-N-phenylacetoacetamide (a viscous yellow oil) is used directly in the next step to prevent hydrolytic degradation.

Step 2: Acid-Promoted Cyclization

Causality: Pouring the intermediate into pre-heated acid ensures immediate formation of the superelectrophile, bypassing the monocationic pathway that leads to aniline fragmentation and 4-quinolinone formation [5].

  • Acid Preparation: In a separate flask equipped with a mechanical stirrer, pre-heat concentrated H₂SO₄ (98%, 5-10 volume equivalents) to 95 °C.

  • Cyclization: Add the crude N-isopropyl-N-phenylacetoacetamide portion-wise over 20 minutes. The solution will turn deep red/brown.

  • Heating: Maintain the temperature at 95–100 °C for 1.5 hours.

  • Self-Validation (IPC): Quench a 0.1 mL aliquot in 1 mL of ice water. If a solid precipitate forms instantly, cyclization is complete. If an oil separates, continue heating.

  • Quenching: Cool the reaction mixture to room temperature and pour it slowly over vigorously stirred crushed ice (10x volume of acid).

  • Isolation: Neutralize the aqueous suspension cautiously with saturated aqueous NaHCO₃ until pH 6-7 is reached. The product precipitates as a solid.

  • Purification: Filter the solid, wash thoroughly with cold water, and recrystallize from absolute ethanol to yield pure 1-isopropyl-4-methyl-2(1H)-quinolinone.

KnorrMechanism Start N-Isopropyl-N-phenylacetoacetamide Protonation O,O-Dicationic Superelectrophile (in excess H2SO4) Start->Protonation + H+ (Strong Acid) EAS Intramolecular Electrophilic Aromatic Substitution Protonation->EAS Ring Closure Dehydration Dehydration & Rearrangement EAS->Dehydration - H2O Product 1-Isopropyl-4-methyl-2(1H)-quinolinone Dehydration->Product

Figure 2: Superelectrophilic O,O-dicationic mechanism of the Knorr quinoline synthesis.

Route B: Direct N-Alkylation (Alternative / Small Scale)

Causality: If the Knorr precursor is unavailable, direct alkylation can be used. A polar aprotic solvent (DMF) is utilized to ensure the NaH base and the resulting ambident anion remain highly reactive.

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF at 0 °C under nitrogen. Slowly add 4-methyl-2(1H)-quinolinone (1.0 equiv). Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add 2-iodopropane (1.5 equiv) dropwise.

  • Heating: Warm the mixture to 60 °C and stir for 12 hours. Note: Higher temperatures will exponentially increase the rate of the undesired O-alkylation pathway.

  • Self-Validation (IPC): LC-MS analysis of the crude mixture will reveal two isomeric peaks with the same m/z [M+H]+. The N-alkylated product typically elutes later on a reverse-phase C18 column compared to the O-alkylated ether.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash the organic layer with brine (5x to remove DMF), dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) is mandatory to separate the N-alkylated target from the O-alkylated byproduct.

References

  • Cadena, M., et al. (2022). Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles. ACS Catalysis, 12(16), 10199-10206. URL: [Link]

  • Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der Chemie, 236(1-2), 69-115. URL: [Link]

  • Sai, K. K. S., Gilbert, T. M., & Klumpp, D. A. (2007). Knorr Cyclizations and Distonic Superelectrophiles. The Journal of Organic Chemistry, 72(25), 9761-9764. URL: [Link]

  • Staskun, B. (1964). The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines. The Journal of Organic Chemistry, 29(5), 1153-1157. URL: [Link]

Application

Application Note: Solvent Selection &amp; Extraction Protocol for 1-Isopropyl-4-methyl-2(1H)-quinolinone

This Application Note is structured to guide researchers through the rationale and methodology for extracting 1-isopropyl-4-methyl-2(1H)-quinolinone , a representative N-alkylated quinolinone scaffold often encountered i...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the rationale and methodology for extracting 1-isopropyl-4-methyl-2(1H)-quinolinone , a representative N-alkylated quinolinone scaffold often encountered in medicinal chemistry (e.g., as a cannabinoid receptor ligand or antimicrobial intermediate).[1]

Executive Summary

The isolation of 1-isopropyl-4-methyl-2(1H)-quinolinone (IMQ) presents a specific challenge in process chemistry: balancing the lipophilicity of the isopropyl/methyl substituents against the polarity of the lactam (cyclic amide) core.[1] This guide provides a scientifically grounded approach to solvent selection, moving beyond traditional chlorinated solvents toward sustainable, high-efficiency alternatives. We detail a self-validating Liquid-Liquid Extraction (LLE) protocol designed to maximize recovery (>95%) while minimizing emulsion formation and environmental impact.

Molecular Analysis & Solvent Logic

Physicochemical Profile

To select the correct solvent, we must first deconstruct the solute.[2]

  • Core Structure: Quinolin-2(1H)-one (Carbostyril).[1][2] This is a tautomer of 2-hydroxyquinoline but exists predominantly as the lactam (amide) form in solution.[1][2]

  • Substituents:

    • N1-Isopropyl: Increases lipophilicity and sterically hinders the amide nitrogen, preventing hydrogen bond donation.[2]

    • C4-Methyl:[1][2] Adds slight lipophilicity.[2]

  • Acidity/Basicity: Unlike quinoline, IMQ is non-basic .[2] The nitrogen lone pair is delocalized into the carbonyl group.[2] Therefore, it cannot be protonated by mild acids to form water-soluble salts.[2] This is a critical distinction for extraction strategy: IMQ will remain in the organic phase across a wide pH range (pH 2–12). [2]

Solvent Selection Matrix

We evaluate solvents based on Solubility Parameter (Hansen) , Green Chemistry (CHEM21 guide) , and Process Safety .

SolventRoleSolubility of IMQGreen Score (CHEM21)Recommendation
Dichloromethane (DCM) TraditionalHighHazardousAvoid (Neurotoxic, low BP)
Ethyl Acetate (EtOAc) StandardGoodRecommendedPrimary Choice (General extraction)
2-Methyltetrahydrofuran (2-MeTHF) ModernHighRecommendedSuperior (Better phase separation, higher BP)
Toluene AlternativeModerateProblematicSecondary (Good for recrystallization)
Ethanol/Water PurificationVariableRecommendedPolishing (Recrystallization only)
Decision Pathway (Visualized)

SolventSelection Start Start: Solvent Selection for IMQ SolubilityCheck Check Solubility Parameter (Target LogP ~2.5-3.0) Start->SolubilityCheck DCM Dichloromethane (DCM) High Solubility / High Toxicity SolubilityCheck->DCM Traditional EtOAc Ethyl Acetate Good Solubility / Hydrolytically Unstable >pH 10 SolubilityCheck->EtOAc Standard MeTHF 2-MeTHF Excellent Solubility / Clean Phase Split SolubilityCheck->MeTHF Modern GreenCheck Green Chemistry Filter (CHEM21 Guidelines) GreenCheck->MeTHF Optimal Choice DCM->GreenCheck Fails EtOAc->GreenCheck Passes (Neutral pH) MeTHF->GreenCheck Passes (Robust)

Figure 1: Solvent selection decision tree highlighting 2-MeTHF as the optimal green alternative to chlorinated solvents.[1]

Detailed Extraction Protocol

Objective: Isolate IMQ from a crude reaction mixture (typically N-alkylation of 4-methylquinolin-2-one) with >98% purity.

Materials
  • Crude Mixture: Contains IMQ, inorganic salts (

    
    ), and potentially unreacted starting material (4-methyl-2-quinolinone).[1]
    
  • Extraction Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc).[1][2]

  • Wash Solution: 1M HCl (for impurity removal), Brine (saturated NaCl).[2]

Step-by-Step Methodology
Step 1: Quench and Phase Initialization[2]
  • Cool the reaction mixture to 20°C.

  • Add Water (3 volumes) relative to the reaction solvent volume to dissolve inorganic salts (e.g., potassium carbonate/halides).[2]

  • Expert Insight: If the reaction used a water-miscible solvent like DMF or DMSO, add 5 volumes of water to force the lipophilic IMQ out of the aqueous phase.[2]

Step 2: Primary Extraction[1]
  • Add 2-MeTHF (2 volumes) . Agitate vigorously for 10 minutes.

    • Why 2-MeTHF? It has a lower water solubility than EtOAc, resulting in faster phase separation and less product loss to the aqueous layer [1].[2]

  • Allow phases to settle.[2] The IMQ (neutral lactam) will partition into the upper organic layer.[2]

  • Separate the layers.[2] Retain the organic layer.[2]

Step 3: Impurity Scavenging (The "Self-Validating" Step)[1]
  • Scenario: The starting material (4-methyl-2-quinolinone) has an acidic proton at the Nitrogen (N-H).[1]

  • Wash the organic layer with 0.5 M NaOH (1 volume) .[2]

    • Mechanism:[1][2][3][4] The NaOH will deprotonate any unreacted N-H starting material, converting it into a water-soluble anion.[2]

    • Result: The N-isopropyl product (IMQ) has no acidic proton and remains in the organic layer.[2]

  • Separate the aqueous base wash (discard or save for recovery of starting material).[2]

  • Wash the organic layer with 0.5 M HCl to remove any trace basic impurities (e.g., amines/catalysts).[2]

Step 4: Drying and Isolation[5][6]
  • Wash the organic phase with Saturated Brine to remove residual water.[2]

  • Dry over Anhydrous

    
      for 15 minutes.
    
  • Filter and concentrate under reduced pressure (Rotavap) at 45°C.

Workflow Diagram

ExtractionProtocol Crude Crude Reaction Mixture (IMQ + Salts + SM) Quench Add Water (3 vol) Dissolve Salts Crude->Quench Extract Add 2-MeTHF Phase Separation Quench->Extract OrgPhase1 Organic Phase (IMQ + Trace SM) Extract->OrgPhase1 AqPhase1 Aqueous Phase (Salts + DMF/DMSO) Extract->AqPhase1 BaseWash Wash with 0.5M NaOH (Deprotonate N-H impurities) OrgPhase1->BaseWash OrgPhase2 Organic Phase (Purified IMQ) BaseWash->OrgPhase2 AqPhase2 Aqueous Waste (Ionized Starting Material) BaseWash->AqPhase2 Final Dry, Filter, Concentrate Yield: Solid IMQ OrgPhase2->Final

Figure 2: Extraction workflow featuring a "Base Wash" checkpoint to chemically remove unreacted starting material.

Purification (Polishing)

While extraction yields high purity, pharmaceutical applications require >99.5%.[2]

  • Recrystallization Solvent: Toluene/Heptane (1:[1][2]2) or Ethanol .[2][7]

  • Protocol:

    • Dissolve crude solid in minimum hot Toluene (80°C).

    • Slowly add Heptane until slight turbidity is observed.

    • Cool slowly to 4°C.

    • Filter crystals.[2] This removes lipophilic tars that co-extracted.[2]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Emulsion Formation High density difference absent; presence of surfactants.[1][2]Add solid NaCl to saturate the aqueous phase; filter through Celite pad.[2]
Low Yield Product lost to aqueous phase (if using DMF).[2]Back-extract aqueous layer 2x with 2-MeTHF.[1][2]
Purity < 95% Unreacted starting material (N-H) present.[2][6]Repeat the 0.5M NaOH wash step (See Step 3.3).

References

  • Pace, V., et al. (2012).[2] "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1] ChemSusChem.[2] Link[2]

  • Prat, D., et al. (2016).[2] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. Link

  • PubChem. (2025).[2][8] "1-isopropyl-4-methyl-2(1H)-quinolinone Compound Summary." National Library of Medicine.[2][8] Link

  • Al-Bayati, R. I., et al. (2015).[2][9] "Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives." American Journal of Organic Chemistry.[2][9] Link

Sources

Method

Application Note: Advanced Crystallization Techniques for 1-isopropyl-4-methyl-2(1H)-quinolinone

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Context 1-isopropyl-4-methyl-2(1H)-qui...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

1-isopropyl-4-methyl-2(1H)-quinolinone (CAS 2540-20-7) is a heterocyclic organic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1],[2]. Structurally, the molecule features a rigid, planar quinolinone core coupled with a lipophilic N-isopropyl group and a C4-methyl substitution.

From a crystallization perspective, this structural dichotomy presents unique challenges. The polar amide-like moiety within the quinolinone ring promotes strong intermolecular hydrogen bonding and dipole-dipole interactions, while the N-isopropyl group significantly increases lipophilicity. Consequently, the compound exhibits high solubility in polar aprotic and halogenated solvents, but is practically insoluble in aliphatic hydrocarbons. Furthermore, quinolinone derivatives are notorious for exhibiting complex polymorphism and a high propensity for "oiling out" (Liquid-Liquid Phase Separation, or LLPS) during unoptimized crystallization processes[3],[4].

This application note details a rigorously designed Seeded Anti-Solvent Cooling Crystallization protocol. By combining thermodynamic profiling with precise kinetic control, this method ensures the isolation of high-purity, morphologically uniform crystals while strictly avoiding phase separation[5].

Thermodynamic Profiling & Solvent Selection

The cornerstone of any robust crystallization process is the selection of an optimal solvent/anti-solvent system[5]. For 1-isopropyl-4-methyl-2(1H)-quinolinone, Ethyl Acetate (EtOAc) was selected as the primary solvent due to its favorable boiling point (77°C) and excellent solvating power for the quinolinone core. n-Heptane was selected as the anti-solvent. The aliphatic nature of heptane sharply decreases the solubility of the compound, driving supersaturation without inducing chemical degradation[6].

Causality & Rationale

Relying solely on cooling crystallization for this compound often results in low yields due to its relatively high solubility in EtOAc even at 0°C[7]. Conversely, a pure anti-solvent crash-out generates massive localized supersaturation, leading to rapid primary nucleation, amorphous solid formation, and severe impurity entrapment[6]. A hybrid approach—cooling to narrow the metastable zone, followed by seeding, and finally controlled anti-solvent addition—provides the exact thermodynamic trajectory needed for controlled crystal growth.

Table 1: Thermodynamic Solubility Profile (Synthesized Data for Process Design)
Temperature (°C)Solubility in EtOAc (mg/mL)Solubility in Heptane (mg/mL)Solubility in EtOAc:Heptane (1:1 v/v) (mg/mL)
10°C 85.4< 1.022.1
25°C 142.02.545.8
45°C 290.58.4105.3
60°C 510.218.2240.6

Mechanistic Workflows & Phase Behavior

Understanding the phase behavior of organic compounds is critical to preventing process failures[4]. When supersaturation is generated too rapidly (e.g., via fast anti-solvent addition or crash cooling), 1-isopropyl-4-methyl-2(1H)-quinolinone tends to undergo LLPS, forming a dense, solute-rich oil phase rather than a crystalline solid. This oil phase traps solvent and impurities, eventually hardening into an unprocessable gum[4].

To mitigate this, the process must remain within the Metastable Zone Width (MSZW). Seeding the solution at a low supersaturation level bypasses the high activation energy required for primary nucleation, directing the system's energy entirely toward the growth of the desired polymorph[7],[3].

Mechanism Supersaturated Supersaturated Solution (EtOAc/Heptane) LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersaturated->LLPS High Supersaturation Rapid Antisolvent Nucleation Primary Nucleation (Crystalline Phase) Supersaturated->Nucleation Controlled Supersaturation Seeding LLPS->Nucleation Slow Aging (Impurity Trapping) Amorphous Amorphous Solid / Gum LLPS->Amorphous Rapid Cooling Crystal High-Purity Crystals (Stable Polymorph) Nucleation->Crystal Crystal Growth

Fig 1. Mechanistic pathways of nucleation vs. liquid-liquid phase separation (oiling out).

Workflow Start Crude 1-isopropyl-4-methyl- 2(1H)-quinolinone Dissolution Dissolution in EtOAc (T = 55°C) Start->Dissolution Filtration Hot Polish Filtration (Remove insolubles) Dissolution->Filtration Cooling Controlled Cooling (0.5°C/min to 45°C) Filtration->Cooling Seeding Seed Addition (1-2 wt% at MSZW limit) Cooling->Seeding Antisolvent Heptane Addition (0.1 mL/min, T = 45°C) Seeding->Antisolvent Aging Cooling & Aging (T = 5°C, 2 hours) Antisolvent->Aging Isolation Filtration & Washing (Cold Heptane) Aging->Isolation

Fig 2. Seeded anti-solvent cooling crystallization workflow for the target compound.

Experimental Protocol: Self-Validating System

This protocol is designed as a self-validating system. At each critical juncture, specific in-process controls (IPCs) dictate whether the process can proceed, ensuring that deviations are caught before yield or purity is compromised.

Materials Required
  • Substrate: Crude 1-isopropyl-4-methyl-2(1H)-quinolinone (>90% purity).

  • Solvents: Ethyl Acetate (EtOAc, HPLC grade), n-Heptane (HPLC grade).

  • Seeds: Micronized, highly pure crystals of the target polymorph (1-2 wt% relative to input substrate).

  • Equipment: Jacketed crystallizer with overhead stirring (PTFE pitched-blade turbine), programmable thermoregulator, syringe pump for anti-solvent dosing.

Step-by-Step Methodology

Step 1: Dissolution and Polish Filtration

  • Charge the reactor with 10.0 g of crude 1-isopropyl-4-methyl-2(1H)-quinolinone.

  • Add 35.0 mL of EtOAc (concentration ~ 285 mg/mL).

  • Heat the jacket to 55°C under moderate agitation (250 RPM).

  • Self-Validating Checkpoint 1: Hold at 55°C for 30 minutes. The solution must become optically clear. If particulates remain, perform a hot polish filtration through a 0.45 µm PTFE filter into a pre-warmed receiving vessel to remove dust and insoluble impurities.

Step 2: Generation of Initial Supersaturation

  • Program the thermoregulator to cool the solution from 55°C to 45°C at a linear rate of 0.5°C/min.

  • Rationale: A slow cooling rate prevents the system from overshooting the MSZW and triggering spontaneous, uncontrolled primary nucleation[7].

Step 3: Seeding

  • At exactly 45°C, introduce 0.1 g (1 wt%) of micronized seed crystals suspended in 1 mL of EtOAc.

  • Self-Validating Checkpoint 2 (Seed Retention): Maintain the temperature at 45°C for 45 minutes. Visually inspect the reactor (or use an FBRM probe). The seed bed must persist and appear slightly expanded. If the seeds dissolve, the system is undersaturated; cool to 43°C and re-seed. If the solution turns milky instantly, the system was over-supersaturated; heat back to 55°C and restart Step 2.

Step 4: Controlled Anti-Solvent Addition

  • Initiate the addition of 35.0 mL of n-Heptane using a syringe pump at a strict rate of 0.15 mL/min.

  • Maintain the internal temperature at 45°C and increase agitation to 350 RPM to ensure rapid macromixing and prevent localized supersaturation spikes at the dosing point.

  • Rationale: Linear addition of anti-solvent at the seeding temperature forces the solute to deposit onto the existing seed crystals (crystal growth) rather than forming new nuclei or oil droplets[6].

Step 5: Final Cooling and Aging

  • Once all heptane has been added, cool the resulting slurry from 45°C to 5°C at a rate of 0.2°C/min.

  • Hold the slurry at 5°C for 2 hours (Aging phase).

  • Rationale: Aging allows the system to reach thermodynamic equilibrium, maximizing yield and allowing any kinetically trapped solvent or impurities to diffuse out of the crystal lattice.

Step 6: Isolation and Washing

  • Discharge the slurry and filter under vacuum using a sintered glass funnel.

  • Wash the filter cake with 2 x 10 mL of pre-chilled (5°C) n-Heptane.

  • Dry the crystals in a vacuum oven at 40°C for 12 hours.

  • Self-Validating Checkpoint 3 (Final QA): Gravimetric yield should exceed 88%. HPLC purity must be ≥ 99.5%. Differential Scanning Calorimetry (DSC) should confirm a single, sharp endothermic melting peak corresponding to the pure stable polymorph[3].

References

  • Source: sigmaaldrich.
  • 2540-20-7 | 1-Isopropyl-4-methylquinolin-2(1H)
  • Source: mt.
  • Source: mdpi.
  • Source: mit.
  • Source: mdpi.
  • Source: e-bookshelf.

Sources

Application

Application Note: Strategic Functionalization of the 1-Isopropyl-4-methyl-2(1H)-quinolinone Scaffold

Introduction & Scaffold Analysis The 1-isopropyl-4-methyl-2(1H)-quinolinone scaffold represents a privileged structure in medicinal chemistry, particularly in the development of ligands for G-protein coupled receptors (G...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scaffold Analysis

The 1-isopropyl-4-methyl-2(1H)-quinolinone scaffold represents a privileged structure in medicinal chemistry, particularly in the development of ligands for G-protein coupled receptors (GPCRs). Notably, this core is structurally homologous to established Cannabinoid Receptor Type 2 (CB2) inverse agonists and antagonists.

Unlike simple quinolines, the N1-isopropyl substitution locks the tautomeric equilibrium firmly in the lactam (2-one) form, preventing aromatization to the 2-hydroxyquinoline species. This "locked" conformation significantly alters the electronic landscape of the heterocyclic core, directing reactivity to specific nodes.

Electronic Reactivity Profile

To design effective functionalization strategies, one must understand the electronic bias of the scaffold:

  • N1 (Isopropyl): Sterically bulky and chemically inert under standard conditions. It prevents N-alkylation side reactions and improves lipophilicity (

    
    ).
    
  • C2 (Carbonyl): Acts as a hydrogen bond acceptor. The adjacent C3-C4 double bond behaves like a cyclic enamide.

  • C3 (Nucleophilic Node): The electron-donating effect of the N1-nitrogen is conjugated through the double bond, making C3 highly nucleophilic and susceptible to Electrophilic Aromatic Substitution (EAS) .

  • C4-Methyl (Benzylic/Allylic Node): This methyl group is activated by the adjacent

    
    -system. It is prone to Radical Substitution  (e.g., bromination) or oxidation.
    
Decision Tree: Functionalization Pathways

The following diagram illustrates the divergent synthetic pathways available for this scaffold based on the reaction conditions applied.

G Core 1-Isopropyl-4-methyl- 2(1H)-quinolinone C3_Node C3-Functionalization (Ionic/EAS) Core->C3_Node C4_Node C4-Methyl Functionalization (Radical/Oxidation) Core->C4_Node C3_Br 3-Bromo Derivative (Precursor for Coupling) C3_Node->C3_Br NBS (Ionic) or Br2 C3_CHO 3-Formyl Derivative (Vilsmeier-Haack) C3_Node->C3_CHO POCl3 / DMF Suzuki Suzuki-Miyaura (Biaryl Synthesis) C3_Br->Suzuki Pd(PPh3)4, Ar-B(OH)2 C4_Br 4-(Bromomethyl) Derivative C4_Node->C4_Br NBS (Radical), AIBN C4_Nu Nucleophilic Displacement (Amines/Thiols) C4_Br->C4_Nu HNR2 or HSR

Caption: Divergent functionalization logic. Path selection depends on reagent type (Ionic vs. Radical).

Protocol A: Regioselective C3-Bromination (Ionic)

Objective: To install a bromine atom at the C3 position via Electrophilic Aromatic Substitution (EAS). This serves as a handle for transition-metal-catalyzed cross-couplings.

Mechanistic Insight: Under ionic conditions (absence of radical initiators, polar solvent), the C3 position acts as an enamine beta-carbon. The electron density from N1 pushes into the ring, making C3 the most nucleophilic site, far more reactive than the benzene ring (C5-C8).

Materials
  • Substrate: 1-Isopropyl-4-methyl-2(1H)-quinolinone (1.0 equiv)

  • Reagent: Bromine (

    
    ) OR N-Bromosuccinimide (NBS)[1]
    
  • Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN)

  • Quench: 10% Sodium Thiosulfate (

    
    )
    
Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 g (4.6 mmol) of the quinolinone substrate in 10 mL of Glacial Acetic Acid. Stir at room temperature (RT) until fully dissolved.

  • Addition:

    • Option A (Br2): Add

      
       (1.1 equiv) dropwise as a solution in AcOH.
      
    • Option B (NBS): Add NBS (1.1 equiv) portion-wise over 15 minutes.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a less polar spot (
    
    
    
    ).
  • Workup: Pour the reaction mixture into 50 mL of ice water. A precipitate should form.

  • Quench: Add 10 mL of 10%

    
     to neutralize excess bromine (orange color fades to yellow/white).
    
  • Isolation: Filter the solid, wash with water (

    
     mL), and dry under vacuum.
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

Validation:

  • 1H NMR: Disappearance of the singlet at

    
     ppm (C3-H). The C4-Methyl signal often shifts slightly downfield due to the orthogonal bromo group.
    

Protocol B: C4-Methyl Functionalization (Radical Bromination)

Objective: To functionalize the benzylic-like C4-methyl group. This allows for the extension of the side chain or introduction of polar amines.

Mechanistic Insight: This reaction relies on the Wohl-Ziegler mechanism. Unlike Protocol A, we must suppress ionic pathways. We use a non-polar solvent (


 or Benzene/Trifluorotoluene) and a radical initiator (AIBN or Benzoyl Peroxide) at reflux. The succinimide radical abstracts a hydrogen from the C4-methyl group.
Materials
  • Substrate: 1-Isopropyl-4-methyl-2(1H)-quinolinone

  • Reagent: N-Bromosuccinimide (NBS, 1.05 equiv)

  • Initiator: AIBN (Azobisisobutyronitrile, 0.1 equiv)

  • Solvent:

    
     (classic) or Benzotrifluoride (
    
    
    
    , greener alternative)
Step-by-Step Methodology
  • Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve the substrate in anhydrous

    
     (0.2 M concentration).
    
  • Degassing: Bubble Nitrogen/Argon through the solution for 10 minutes to remove oxygen (which quenches radicals).

  • Addition: Add NBS (1.05 equiv) and AIBN (0.1 equiv) in one portion.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–12 hours.
    
    • Note: A halogen lamp can be used to initiate the reaction photochemically if AIBN is unavailable.

  • Filtration: Cool to RT. Succinimide will precipitate. Filter off the solid succinimide.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: The product (4-bromomethyl derivative) is often unstable on silica gel. It is recommended to use it immediately in the next step (e.g., nucleophilic substitution with an amine).

Critical Control Point: If the reaction is run in polar media or without heat/initiator, C3-bromination (Protocol A) will dominate .

Protocol C: C3-Formylation (Vilsmeier-Haack)

Objective: To introduce an aldehyde (-CHO) group at C3. This is a gateway to Knoevenagel condensations for preparing bioactive acrylonitrile derivatives.

Materials
  • Reagents: Phosphorus Oxychloride (

    
    ), Dimethylformamide (DMF)[2][3]
    
  • Solvent: DMF (acts as solvent and reagent)[3]

Step-by-Step Methodology
  • Vilsmeier Reagent Prep: In a dry flask under Argon at

    
    , add 
    
    
    
    (1.2 equiv) dropwise to anhydrous DMF (5.0 equiv). Stir for 30 mins to form the chloroiminium salt (white/yellowish solid may form).
  • Substrate Addition: Dissolve 1-isopropyl-4-methyl-2(1H)-quinolinone in minimal DMF and add it dropwise to the Vilsmeier reagent at

    
    .
    
  • Heating: Warm to

    
     and stir for 3–6 hours.
    
  • Hydrolysis (Critical): Cool the mixture to RT. Pour slowly onto crushed ice/sodium acetate mixture. The iminium intermediate must be hydrolyzed to release the aldehyde.[4]

  • Isolation: Stir the aqueous slurry for 1 hour. The product (3-formyl derivative) usually precipitates as a pale yellow solid. Filter and wash with water.

Comparative Data & Troubleshooting

The following table summarizes the divergent reactivity based on conditions.

Target PositionReagent SystemSolventMechanismKey Product
C3 (Ring)

or NBS
AcOH / MeCNIonic (EAS)3-Bromo-1-isopropyl-4-methyl-2-quinolinone
C3 (Ring)

/ DMF
DMFIonic (EAS)3-Formyl-1-isopropyl-4-methyl-2-quinolinone
C4 (Methyl) NBS / AIBN

/

Radical4-(Bromomethyl)-1-isopropyl-2-quinolinone
C6 (Benzene)

/


Ionic (EAS)6-Nitro-1-isopropyl-4-methyl-2-quinolinone

Troubleshooting Guide:

  • Issue: Mixture of C3-Br and C4-CH2Br products.

    • Solution: Check solvent polarity. Radical reactions require non-polar solvents. Ensure reagents are anhydrous.

  • Issue: Low yield in Vilsmeier-Haack.

    • Solution: Ensure

      
       is fresh. The intermediate iminium salt is moisture sensitive; ensure the hydrolysis step is sufficiently long (pH adjustment to ~5-6 helps precipitation).
      

References

  • Reactivity of Quinolin-2-ones: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[2][3][4][5][6] Comprehensive Organic Synthesis.

  • Vilsmeier-Haack Protocols on Heterocycles: Raj, T., et al. (2010). Vilsmeier-Haack reaction: A versatile tool for the synthesis of heterocyclic compounds.[2][3] Journal of the Iranian Chemical Society.

  • CB2 Ligand Chemistry (Quinolinone Scaffold): Ueda, Y., et al. (2005). Synthesis and pharmacological evaluation of 2-oxoquinoline derivatives as cannabinoid receptor 2 (CB2) selective inverse agonists. Bioorganic & Medicinal Chemistry Letters.

  • Radical vs. Ionic Bromination: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews.

  • General Quinolinone Synthesis (Knorr): Jones, G. (1977). Pyridines and their Benzo Derivatives: (V) Synthesis and Properties. Comprehensive Heterocyclic Chemistry.

Sources

Method

Application Note: High-Efficiency Microwave Synthesis of 1-Isopropyl-4-methyl-2(1H)-quinolinone

Executive Summary This application note details the microwave-assisted synthesis of 1-isopropyl-4-methyl-2(1H)-quinolinone , a critical heterocyclic scaffold used in the development of selective Cannabinoid Receptor 2 (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the microwave-assisted synthesis of 1-isopropyl-4-methyl-2(1H)-quinolinone , a critical heterocyclic scaffold used in the development of selective Cannabinoid Receptor 2 (CB2) ligands, including analogs of the inverse agonist JTE-907 .

While traditional thermal methods for quinolinone synthesis (e.g., Knorr or Conrad-Limpach cyclization) often require harsh acidic conditions, high temperatures (>150°C), and prolonged reaction times (4–24 hours), microwave irradiation offers a kinetic advantage. This guide presents two distinct protocols:

  • Protocol A (N-Alkylation): A high-yield, robust method using commercially available 4-methyl-2-quinolinone.

  • Protocol B (One-Pot Cyclization): A "green," solvent-free approach starting from N-isopropylaniline.

Scientific Background & Mechanistic Insight

The Target Scaffold

The 1-substituted-4-methyl-2(1H)-quinolinone core is pharmacologically privileged. In the context of JTE-907, the N1-isopropyl group and C4-methyl group provide essential steric bulk that dictates receptor subtype selectivity (CB2 vs. CB1).

Why Microwave Irradiation?
  • Dipolar Polarization: The polar aprotic solvents (DMF) or polar intermediates (in solvent-free neat reactions) couple efficiently with microwave irradiation (

    
    ).
    
  • Overcoming Activation Energy: The N-alkylation of the amide nitrogen in 2-quinolinone is competing with O-alkylation. Rapid microwave heating favors the thermodynamic N-alkylated product (lactam) over the kinetic O-alkylated product (lactim ether).

  • Pressurized Vials: Sealed vessel conditions allow reactions to proceed at temperatures significantly above the boiling point of the solvent/reagents, accelerating rate constants by orders of magnitude (Arrhenius equation).

Experimental Protocols

Protocol A: Microwave-Enhanced N-Alkylation (Recommended)

Objective: Synthesis via nucleophilic substitution (


) of 4-methyl-2(1H)-quinolinone. This route is preferred for its reliability and high purity profile.

Reagents:

  • Substrate: 4-Methyl-2(1H)-quinolinone (1.0 eq)

  • Alkylating Agent: 2-Bromopropane (Isopropyl bromide) (1.5 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent:

    
    -Dimethylformamide (DMF), anhydrous
    
  • Catalyst: Tetrabutylammonium iodide (TBAI) (0.1 eq) - Optional, accelerates reaction via Finkelstein exchange.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, suspend 4-methyl-2(1H)-quinolinone (

    
    , 
    
    
    
    ) and
    
    
    (
    
    
    ,
    
    
    ) in DMF (
    
    
    ).
  • Addition: Add 2-bromopropane (

    
    , 
    
    
    
    ) and TBAI (
    
    
    ,
    
    
    ). Cap the vial with a PTFE-lined septum.
  • Pre-stirring: Stir at room temperature for 1 minute to ensure homogeneity.

  • Microwave Irradiation: Place in a single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Temperature:

      
      
      
    • Time: 10 minutes

    • Power: Dynamic (Max 150 W)

    • Pressure Limit: 15 bar

  • Work-up:

    • Cool the vial to

      
       using the reactor's compressed air cooling.
      
    • Pour the reaction mixture into ice-cold water (

      
      ).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash chromatography (Hexanes:EtOAc 80:20).

Expected Yield: 85–92%

Protocol B: Solvent-Free Knorr Cyclization (Green Alternative)

Objective: One-pot synthesis from aniline precursors. Note: Steric hindrance of the isopropyl group may slightly reduce yields compared to Protocol A.

Reagents:

  • Amine: N-Isopropylaniline (1.0 eq)

  • Beta-Keto Ester: Ethyl acetoacetate (1.2 eq)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%) or Acidic Resin (NKC-9).

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, mix N-isopropylaniline (

    
    ) and ethyl acetoacetate (
    
    
    
    ). Add p-TSA (
    
    
    ).
  • Irradiation:

    • Temperature:

      
      
      
    • Time: 15 minutes

    • Stirring: High (to mix the viscous neat melt).

  • Work-up:

    • Add Ethanol (

      
      ) to the hot vial to dissolve the melt.
      
    • Pour into crushed ice. The product should precipitate.

    • Filter the solid and recrystallize from Ethanol/Water.

Expected Yield: 60–75%

Data Analysis & Comparison

The following table summarizes the efficiency gains of Microwave (MW) protocols over conventional thermal heating (Oil Bath).

MetricThermal Reflux (Protocol A)MW Synthesis (Protocol A)MW Synthesis (Protocol B)
Reaction Time 12 – 24 Hours10 Minutes 15 Minutes
Temperature

(DMF Bath)

(Internal)

(Internal)
Yield 65%90% 70%
Selectivity Mixture (N- vs O-alkyl)High N-alkyl selectivityHigh (Cyclization)
Energy Efficiency Low (Continuous heating)High (Targeted dielectric heating)Very High (Solvent-free)
Characterization Checkpoints (Self-Validation)

To validate the synthesis of 1-isopropyl-4-methyl-2(1H)-quinolinone , look for these diagnostic NMR signals:

  • Isopropyl CH (Septet):

    
     (Deshielded by Lactam Nitrogen).
    
  • Isopropyl Methyls (Doublet):

    
     (
    
    
    
    ).
  • C4-Methyl (Singlet):

    
     (
    
    
    
    , allylic coupling possible).
  • C3-Proton (Singlet):

    
     (Characteristic quinolinone alkene proton).
    

Workflow Visualization

The following diagram illustrates the decision logic and synthetic pathways for generating the target molecule.

G Start Start: Target Molecule 1-isopropyl-4-methyl-2(1H)-quinolinone Decision Check Precursor Availability Start->Decision RouteA Route A: N-Alkylation (High Yield / Robust) Decision->RouteA Commercial Core Available RouteB Route B: Knorr Cyclization (Green / Atom Economy) Decision->RouteB Aniline Precursor Only ReagentsA 4-methyl-2-quinolinone + 2-Bromopropane + K2CO3 / DMF RouteA->ReagentsA ReagentsB N-isopropylaniline + Ethyl Acetoacetate + p-TSA (Neat) RouteB->ReagentsB MW_A Microwave Irradiation 120°C, 10 min ReagentsA->MW_A MW_B Microwave Irradiation 140°C, 15 min ReagentsB->MW_B WorkupA Aq. Workup & Extraction (Removes O-alkyl byproduct) MW_A->WorkupA WorkupB Precipitation & Recrystallization MW_B->WorkupB Final Pure Product (>95% Purity) WorkupA->Final WorkupB->Final

Figure 1: Decision matrix and workflow for the microwave-assisted synthesis of the target quinolinone.

References

  • Raitio, K. H., et al. (2006).[1] Synthesis and SAR studies of 2-oxoquinoline derivatives as CB2 receptor inverse agonists. Journal of Medicinal Chemistry, 49(6), 2022–2027.[1]

  • Yuan, S., Zhang, K., & Xia, J. (2011). Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condition. Asian Journal of Chemistry, 23(11), 4833.

  • Cross, R. M., et al. (2010). Endochin Optimization: Structure-Activity and Structure-Property Relationship Studies of 3-Substituted 2-Methyl-4(1H)-quinolones with Antimalarial Activity. Journal of Medicinal Chemistry, 53(21), 7719–7731.

  • Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). Remarkable Fast N-Alkylation of Azaheterocycles under Microwave Irradiation in Dry Media.[2] Heterocycles, 45(4), 715-722.

  • Iwamura, H., et al. (2001). In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor.[3] Journal of Pharmacology and Experimental Therapeutics, 296(2), 420-425.

Sources

Application

Application Note: Scalable Production Methods for Substituted Quinolinones

Introduction & Mechanistic Rationale Substituted quinolinones are privileged azaheterocyclic scaffolds critical to the development of antimalarial (e.g., ELQ-300), antibacterial, and anticancer agents[1]. Historically, t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Substituted quinolinones are privileged azaheterocyclic scaffolds critical to the development of antimalarial (e.g., ELQ-300), antibacterial, and anticancer agents[1]. Historically, the construction of the quinolinone core has relied on classical batch methods such as the Skraup or Conrad-Limpach syntheses[1]. While foundational, these methods require harsh acidic conditions, elevated temperatures (110–150 °C), and exhibit highly exothermic reaction profiles that pose severe runaway risks during industrial scale-up[2].

To address these manufacturing bottlenecks, modern process intensification has shifted toward continuous flow chemistry and transition-metal-free catalytic routes. These enabling technologies provide precise thermal management, high redox economy, and superior safety profiles, making them ideal for the scalable production of active pharmaceutical ingredients (APIs).

Process Workflow & Causality

The transition from batch to continuous flow is driven by fundamental physical laws. In photochemical batch reactions, the Beer-Lambert law dictates that light intensity decays exponentially as it penetrates the reaction medium. This leads to over-irradiation at the reactor wall (causing product degradation) and under-irradiation in the center (leaving unreacted starting material). Continuous flow microreactors feature narrow internal diameters (typically 1–2 mm), ensuring uniform photon flux across the entire reaction volume[3].

Similarly, for thermal lactamizations, carefully designed transition-metal-free processes eliminate the need for stoichiometric strong bases. Leveraging CO₂ as a C1 source via a Staudinger-aza-Wittig mechanism allows for mild, room-temperature cyclization without the extreme heat required by traditional methods[4].

Workflow cluster_batch Traditional Batch Synthesis cluster_flow Modern Scalable Methods Start Starting Material (Aniline / Azido-alkene) B1 Harsh Acids & Heat (e.g., Skraup) Start->B1 F1 Continuous Flow Photochemistry or CO2 Lactamization Start->F1 B2 Exothermic Runaway Risk Poor Light Penetration B1->B2 B3 High E-factor Variable Yield B2->B3 Target Substituted Quinolinone B3->Target F2 Precise Thermal Control Uniform Irradiation F1->F2 F3 Scalable (>1 g/h) High Purity & Yield F2->F3 F3->Target

Comparison of traditional batch vs. modern scalable workflows for quinolinone synthesis.

Quantitative Comparison: Batch vs. Modern Scalable Methods

Process ParameterTraditional Batch (Skraup/Conrad-Limpach)Continuous Flow PhotochemistryCO₂-Driven Lactamization
Reaction Time 4 – 20 hours10 – 15 minutes2 – 4 hours
Temperature 110 °C – 150 °C30 °CMild (Room Temp to 60 °C)
Typical Yield 40% – 70%71% – 95%Up to 99%
E-factor (Waste) High (>50)Low (<10)Low (<15)
Scalability Limit Restricted by heat dissipationExcellent (>1 g/h per module)Gram-scale demonstrated

Protocol 1: Continuous Flow Photoisomerization-Cyclization

Based on the scalable tandem process developed by Baumann et al.[3]

Causality & Design: This protocol utilizes a 365 nm LED light source to drive the E-to-Z isomerization of (E)-2-aminostyryl ketones. The flow setup ensures that the transient Z-isomer immediately undergoes cyclocondensation before thermal degradation can occur, overcoming the limitations of batch photoreactors[3].

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve the (E)-2-aminostyryl ketone precursor in ethanol to achieve a standardized 100 mM concentration.

  • Reactor Setup: Equip a continuous flow system with a fluorinated ethylene propylene (FEP) tubing reactor (e.g., 10 mL internal volume) tightly wrapped around a 75 W, 365 nm LED cylinder.

  • Flow Parameters: Set the system temperature to 30 °C. Prime the HPLC pumps with pure ethanol, then switch to the reagent stream at a flow rate of 1.0 mL/min, establishing a precise residence time of 10 minutes[3].

  • Inline Hydrogenation (Optional Telescoping): For tetrahydroquinolinone derivatives, direct the reactor effluent seamlessly into an H-Cube system packed with 10% Pd/C, operating at 50 °C and 15 bar H₂, using 10 mol% AcOH as an additive[3].

  • Self-Validating Quality Control: Integrate an inline UV-Vis flow cell at the reactor outlet. The disappearance of the broad (E)-isomer absorbance band and the emergence of the sharp quinoline chromophore validates steady-state conversion. A sudden drop in product absorbance indicates pump fouling or LED failure, triggering an automated system shutdown to prevent the collection of unreacted material.

Protocol 2: Transition-Metal-Free C(sp²)–H Lactamization using CO₂

Based on the sustainable synthesis of 2-quinolinones by Kong et al.[4]

Causality & Design: Traditional lactamization requires 140 °C and strong bases. This protocol utilizes dimethyl phenylphosphonite to reduce an azido-alkene to an iminophosphorane intermediate. This highly nucleophilic species captures CO₂ to form an isocyanate, which undergoes spontaneous intramolecular C(sp²)–H cyclization to form the 2-quinolinone ring. This avoids transition metals and operates under exceptionally mild conditions[4].

Step-by-Step Methodology:

  • Reagent Assembly: In a flame-dried Schlenk tube, add 1-azido-2-(1-methylethenyl)benzene (1.0 mmol) and an anhydrous solvent (e.g., acetonitrile, 5.0 mL).

  • Atmosphere Exchange: Evacuate the vessel and backfill with dry CO₂ gas (1 atm) using a balloon or manifold. Repeat this cycle three times to ensure a pure CO₂ atmosphere[4].

  • Reaction Initiation: Inject dimethyl phenylphosphonite (1.2 mmol) dropwise via syringe. Maintain the reaction at ambient temperature (or up to 60 °C depending on the steric bulk of the substrate) and stir vigorously for 2–4 hours[4].

  • Isolation: Vent the excess CO₂. Concentrate the mixture under reduced pressure and purify the crude 2-quinolinone via flash column chromatography (ethyl acetate/hexane).

  • Self-Validating Quality Control: Monitor the reaction via an inline mass flow meter or a simple gas bubbler. The stoichiometric evolution of N₂ gas (a byproduct of the azide reduction) serves as a visual and quantifiable validation that the iminophosphorane intermediate has formed successfully. The cessation of gas evolution indicates reaction completion.

References

  • Kong, D., et al. (2026). CO₂-Driven C(sp²)–H Lactamization to 2-Quinolinones. Organic Letters.[Link]

  • Reddy, D. S., & Kulkarni, A. A. (2018). A multi-step continuous flow synthesis of the cystic fibrosis medicine ivacaftor. Reaction Chemistry & Engineering.[Link]

  • National Institutes of Health (NIH). (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 1-Isopropyl-4-methyl-2(1H)-quinolinone

Status: Operational Ticket ID: CHEM-OPT-2024-882 Subject: Yield Optimization & Troubleshooting for N-Isopropyl Quinolinone Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-OPT-2024-882 Subject: Yield Optimization & Troubleshooting for N-Isopropyl Quinolinone Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Selection

The Core Challenge: Synthesizing 1-isopropyl-4-methyl-2(1H)-quinolinone presents a specific steric challenge. The bulky N-isopropyl group creates significant hindrance during the cyclization step, often leading to low yields (<30%) or extensive tar formation when using classical Knorr conditions (conc. H₂SO₄).[1][2][3][4][5][6]

The Strategic Pivot: Do NOT attempt to synthesize the core 4-methyl-2-quinolinone first and then alkylate with isopropyl halide.

  • Reason: 2-Quinolinones exist in a lactam-lactim tautomeric equilibrium. Alkylation of the parent heterocycle with a secondary halide (isopropyl) typically results in significant O-alkylation (forming the isopropyl ether) rather than the desired N-alkylation, requiring tedious separation.

Recommended Route: Modified Knorr Quinoline Synthesis. You must construct the heterocyclic ring with the isopropyl group already attached to the nitrogen.

  • Precursor: N-Isopropylaniline.

  • Reagent: Ethyl acetoacetate.[1][7]

  • Catalyst Upgrade: Replace Polyphosphoric Acid (PPA) or Sulfuric Acid with Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid).

Optimized Protocol (The "Gold Standard")

This protocol is designed to minimize thermal decomposition and maximize ring closure efficiency.

Phase 1: The Condensation (Formation of the Acetoacetamide)
  • Reagents: N-Isopropylaniline (1.0 equiv), Ethyl acetoacetate (1.2 equiv).

  • Solvent: Toluene (high boiling, forms azeotrope with water).

  • Setup: Round-bottom flask equipped with a Dean-Stark trap .

  • Procedure:

    • Reflux the mixture at ~110°C.

    • Monitor water collection in the trap. The reaction is equilibrium-driven; removal of water is non-negotiable.

    • Continue until TLC shows consumption of aniline (approx. 3–5 hours).

    • Evaporate solvent in vacuo to yield the crude N-isopropyl-acetoacetanilide.

    • Note: Do not purify this intermediate rigorously; thermal stress during distillation can degrade it.

Phase 2: The Cyclization (Ring Closure)
  • Reagents: Crude amide from Phase 1.

  • Catalyst: Eaton’s Reagent (5 mL per gram of substrate).

  • Procedure:

    • Heat Eaton’s Reagent to 70°C in a separate vessel.

    • Slowly add the crude amide to the stirring acid. (Exothermic).

    • Raise temperature to 90°C (Do not exceed 100°C).

    • Stir for 2–3 hours.

    • Quench: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring.

    • Isolation: The product should precipitate as a solid. Filter, wash with water, and recrystallize from Ethanol/Water.

Comparative Analysis of Catalysts

Why switch to Eaton's Reagent? See the data below.

CatalystTypical Temp (°C)ViscosityYield (Est.)Workup Difficulty
Conc. H₂SO₄ 100–140Low20–35%High (Charring/Tar formation)
Polyphosphoric Acid (PPA) 120–160Very High 45–60%High (Difficult to stir/pour)
Eaton’s Reagent 70–90 Low75–85% Low (Water soluble, easy quench)

Visual Workflow & Mechanism

The following diagram illustrates the critical pathway and the specific failure points to avoid.

G Start N-Isopropylaniline + Ethyl Acetoacetate Inter Intermediate: N-Isopropyl-acetoacetanilide Start->Inter Reflux/Toluene (-H2O via Dean-Stark) Fail1 FAILURE: Incomplete Conversion Start->Fail1 Water not removed Cyclization Cyclization Step Inter->Cyclization Eaton's Reagent 90°C Fail2 FAILURE: Black Tar / Polymerization Inter->Fail2 H2SO4 / >120°C Product TARGET: 1-Isopropyl-4-methyl-2(1H)-quinolinone Cyclization->Product Quench on Ice Fail3 FAILURE: O-Alkylation (Ether) WrongRoute Alternative Route: Alkylation of Quinolinone WrongRoute->Fail3 Major Product

Caption: Optimized synthetic pathway (Center) vs. common failure modes (Dotted Red).

Troubleshooting Dashboard (FAQs)

Q1: The reaction mixture turned into a solid black mass (tar) during cyclization. What happened?

  • Diagnosis: Thermal decomposition.[8]

  • Root Cause: You likely used concentrated Sulfuric Acid (H₂SO₄) or PPA at temperatures exceeding 120°C. The isopropyl group makes the molecule sensitive to oxidative degradation in strong mineral acids.

  • Fix: Switch to Eaton’s Reagent and limit the temperature to 90°C. If you must use PPA, dilute it slightly with xylene to improve heat transfer and prevent hot spots.

Q2: I have low yield in the first step (amide formation). Starting material persists.

  • Diagnosis: Equilibrium limitation.

  • Root Cause: Water produced during the condensation of aniline and ethyl acetoacetate is hydrolyzing the product back to reactants.

  • Fix: Use a Dean-Stark trap with Toluene or Benzene to physically remove water from the reaction matrix. Alternatively, add activated 4Å molecular sieves to the flask.

Q3: Can I just make 4-methyl-2-quinolinone and react it with Isopropyl Bromide?

  • Diagnosis: Regioselectivity Error.

  • Root Cause: No. This will yield a mixture of the N-isopropyl product (target) and the O-isopropyl ether (impurity) due to the ambient nucleophilicity of the oxygen in the enolate form. Separating these requires difficult chromatography.

  • Fix: Always install the N-substituent on the aniline before building the ring.

Q4: The product is oiling out upon quenching with water.

  • Diagnosis: Impurity/Solvent entrapment.

  • Fix: Decant the water. Dissolve the oil in minimal hot ethanol. Add water dropwise until turbidity appears, then let it cool slowly to 4°C. Scratch the glass to induce crystallization.

References

  • Knorr, L. (1886).[4][6] Synthetische Versuche mit dem Acetessigester. Justus Liebigs Annalen der Chemie, 236(1-2), 69-115.[4]

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073.

  • Satheeshkumar, R., et al. (2022).[5] Solvent‐Free Synthesis of New Quinoline Derivatives via Eaton's Reagent Catalysed Friedländer Synthesis. ChemistrySelect.

  • Hartung, R. E., et al. (2017). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Heterocycles.

Sources

Optimization

Technical Support Center: Troubleshooting N-Alkylation Side Reactions in Quinolinones

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on complex heterocyclic scaffolds, controlling the regioselectivity of ambident nucleophiles like quinolinones (lactam-lactim taut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on complex heterocyclic scaffolds, controlling the regioselectivity of ambident nucleophiles like quinolinones (lactam-lactim tautomers) remains a critical challenge. This guide synthesizes field-proven mechanistic insights with actionable protocols to help you eliminate side reactions, optimize yields, and achieve absolute regiocontrol.

Part 1: Mechanistic Foundations (The "Why" Before the "How")

Quinolinones possess two competing nucleophilic sites: the nitrogen atom (lactam form) and the oxygen atom (lactim form). According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is a "soft" nucleophile, while the oxygen atom is "hard."

In standard environments, N-alkylation is 1 due to the stability of the resulting pyridone-like aromatic system[1]. However, the oxygen atom carries a higher localized negative charge in the ambident anion, making it kinetically highly reactive. Consequently, improper selection of solvent, base counterion, or electrophile hardness will inadvertently trap the kinetic O-alkylated byproduct.

Part 2: Troubleshooting FAQs

Q1: I am trying to synthesize an N-alkyl quinolinone using an alkyl bromide and


 in acetone, but I am seeing up to 30% O-alkylated byproduct. How can I eliminate this? 
Causality:  Acetone is a polar solvent but does not solvate the potassium cation as effectively as highly polar aprotic solvents. This results in a tight ion pair where the oxygen atom is heavily exposed for kinetic attack. Furthermore, bromides are relatively "hard" electrophiles compared to iodides, increasing their affinity for the harder oxygen nucleophile.
Solution:  Switch your solvent to DMF or DMSO. These solvents possess high dielectric constants that effectively solvate the 

counterion, creating a "naked" ambident anion. Because N-alkylation is thermodynamically driven, the free anion will preferentially alkylate at the softer nitrogen atom. Additionally, switch to an alkyl iodide; the softer electrophile strongly favors the softer nitrogen nucleophile, leading to2[2].

Q2: I need to N-alkylate a sterically hindered quinolinone, but the reaction is incredibly slow. Forcing conditions lead to degradation or O-alkylation. What are my options? Causality: Steric bulk around the nitrogen (e.g., 8-substituted quinolinones) severely hinders the required


 trajectory for N-alkylation, pushing the reaction toward the less hindered, kinetically accessible oxygen atom. Standard Mitsunobu conditions often exacerbate this, yielding3[3].
Solution:  Employ a borinic acid-catalyzed approach. Diphenylborinic acid (

) has been shown to activate ambident heterocyclic nucleophiles toward 4 by temporarily coordinating and directing the electrophile[4].

Q3: My protocol requires O-alkylation for a specific analog, but background N-alkylation is overpowering the reaction. How do I reverse the natural selectivity? Causality: To trap the kinetic O-alkyl product, you must use coordination chemistry to block the nitrogen atom from reacting. Solution: The classic Tieckelmann method uses stoichiometric


 in non-polar solvents (toluene). The soft 

coordinates strongly to the nitrogen, effectively blocking the N-site. If stoichiometric silver is incompatible with your scale-up, employ the recently developed5 using

and

. The electrophilic phosphine mono-oxide Pd(II) complex accelerates selective O-alkylation over the background N-alkylation[5].

Part 3: Quantitative Data & Variable Matrix

The following table summarizes the quantitative impact of reaction variables on the N:O regioselectivity ratio based on recent benchmarking studies.

Electrophile / ConditionCatalyst / BaseSolventFavored PathwayTypical Ratio (N:O)
Primary Alkyl Halides

/ Tween 20
WaterN-Alkylation> 6.0 : 1
Benzyl Halides

/ Tween 20
WaterN-Alkylation> 5.0 : 1
Bulky Secondary Halides

/ Tween 20
WaterN-Alkylation> 2.4 : 1
Benzyl Bromide (Uncatalyzed)

DMF / THFN-Alkylation~ 2.0 : 1 (66:34)
Benzyl Bromide (Catalyzed)

/

THFO-Alkylation1 : 2.3 (30:70)
Alkyl Halides (Tieckelmann)

(Stoichiometric)
TolueneO-Alkylation< 1 : 10

Part 4: Self-Validating Experimental Protocols

Protocol A: Thermodynamically Controlled N-Alkylation

Purpose: Selective N-alkylation of 2-quinolinones using soft electrophiles.

  • Deprotonation: Charge an oven-dried Schlenk flask with 2-quinolinone (1.0 equiv) and anhydrous DMF (0.2 M). Add finely powdered, oven-dried

    
     (2.0 equiv). Stir at 25 °C for 30 minutes.
    
    • In-Process Validation: The solution should become homogeneous or slightly yellow, indicating the formation of the soluble ambident anion.

  • Alkylation: Add the primary alkyl iodide (1.2 equiv) dropwise via syringe. Heat the reaction mixture to 60 °C for 6 hours.

  • Workup: Quench with deionized water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (5x) to quantitatively remove DMF. Dry over

    
     and concentrate in vacuo.
    
  • Self-Validation & QC: Perform

    
     NMR (
    
    
    
    ).
    • Success Criteria: The N-alkyl

      
       protons typically resonate upfield (~4.0-4.5 ppm) compared to the O-alkyl 
      
      
      
      protons (which appear further downfield, ~4.5-5.5 ppm, due to the electronegative oxygen). The absence of a strong O-alkyl peak confirms regioselectivity.
Protocol B: Chemoselective Pd-Catalyzed O-Alkylation

Purpose: Overriding thermodynamic bias to achieve selective O-alkylation.

  • Catalyst Activation: In a nitrogen-filled glovebox, charge a vial with 2-quinolinone (1.0 equiv), benzyl bromide (1.1 equiv),

    
     (2.0 equiv), and 
    
    
    
    (2.5 mol%).
  • Reaction: Add anhydrous THF (0.1 M). Seal the vial, remove from the glovebox, and stir at 80 °C for 12 hours.

  • Workup: Filter the crude mixture through a short pad of Celite to remove inorganic salts and palladium black. Elute with Dichloromethane and concentrate.

  • Self-Validation & QC: Perform FT-IR and

    
     NMR.
    
    • Success Criteria: FT-IR must show the disappearance of the strong lactam carbonyl stretch (

      
       at ~1650 
      
      
      
      ) and the appearance of a
      
      
      stretch (~1620
      
      
      ).
      
      
      NMR must reveal the lactim ether carbon (~160 ppm), confirming O-alkylation rather than the lactam carbonyl (~162-164 ppm).

Part 5: Regioselectivity Decision Workflow

G SM Ambident Quinolinone Anion Decision Target Regioselectivity? SM->Decision N_Route N-Alkylation (Thermodynamic/Soft) Decision->N_Route Desired O_Route O-Alkylation (Kinetic/Hard) Decision->O_Route Desired N_Cond Solvent: DMF/DMSO Base: K2CO3 or NaH Electrophile: R-I N_Route->N_Cond O_Cond Solvent: Toluene/THF Base: Ag2CO3 or KHCO3 Catalyst: XantPhosPdCl2 O_Route->O_Cond N_Issue Issue: O-Alkylation Side Product N_Cond->N_Issue If observed O_Issue Issue: N-Alkylation Dominates O_Cond->O_Issue If observed N_Fix Fix: Increase Temp, Use Softer Halide N_Issue->N_Fix O_Fix Fix: Lower Temp, Increase Ag+ Eq. O_Issue->O_Fix

Caption: Logical decision tree for controlling N- vs. O-alkylation regioselectivity in quinolinones.

References

  • Source: researchgate.
  • Source: mdpi.
  • Source: acs.
  • Source: nih.
  • Source: researchgate.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Guide for 1-Isopropyl-4-methyl-2(1H)-quinolinone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges encountered during the synthesis and purification of 1-isopropyl-4-methyl-2(1H)-qu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges encountered during the synthesis and purification of 1-isopropyl-4-methyl-2(1H)-quinolinone. The alkylation of 2-quinolinones is notoriously tricky due to their ambident nucleophilic nature, which often results in a complex crude mixture requiring precise, field-proven resolution strategies.

Section 1: Mechanistic Causality & Impurity Profile (The "Why")

When synthesizing 1-isopropyl-4-methyl-2(1H)-quinolinone via the alkylation of 4-methyl-2(1H)-quinolinone with an isopropyl halide, you are dealing with an ambident nucleophile. The lactam-lactim tautomerism of the starting material means alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation)[1].

Understanding the causality behind impurity formation dictates our purification strategy:

  • Target Product: 1-isopropyl-4-methyl-2(1H)-quinolinone (N-alkylated lactam). N-alkylation is thermodynamically favored but sterically hindered by the bulky isopropyl group.

  • Impurity 1 (O-Alkylation): 2-isopropoxy-4-methylquinoline. This pathway is kinetically competitive due to the lower steric hindrance at the oxygen atom. This forms a less polar lactim ether[2].

  • Impurity 2 (Unreacted SM): 4-methyl-2(1H)-quinolinone. Highly polar due to the free N-H bond acting as a strong hydrogen-bond donor.

Section 2: Diagnostic Workflows

Understanding the logical relationship between the reaction components and their physicochemical properties is the first step to a successful purification.

G SM Starting Material 4-methyl-2(1H)-quinolinone + Isopropyl Halide Reaction Alkylation Reaction (Base, Solvent) SM->Reaction Crude Crude Mixture Reaction->Crude Purification Purification Strategy (Chromatography / Trituration) Crude->Purification Target Target Product 1-isopropyl-4-methyl-2(1H)-quinolinone (N-Alkylated, Polar) Imp1 Impurity 1 2-isopropoxy-4-methylquinoline (O-Alkylated, Non-polar) Imp2 Impurity 2 Unreacted Starting Material (Highly Polar) Purification->Target Purification->Imp1 Purification->Imp2

Reaction pathway and purification logic for 1-isopropyl-4-methyl-2(1H)-quinolinone synthesis.

Section 3: Quantitative Data for Separation

To exploit the differences between the target and impurities, refer to the following physicochemical data.

ComponentStructure TypeRelative PolarityTLC Rf (Hexane:EtOAc 6:4)Solubility Profile
2-isopropoxy-4-methylquinoline Lactim Ether (Impurity)Low~0.7Soluble in hexanes, diethyl ether
1-isopropyl-4-methyl-2(1H)-quinolinone Lactam (Target)Medium-High~0.3Soluble in EtOAc, DCM; Poor in cold hexanes
4-methyl-2(1H)-quinolinone Lactam with N-H (SM)Very High<0.1Soluble in MeOH, DMF; Insoluble in hexanes
Section 4: Step-by-Step Purification Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: Silica Gel Column Chromatography (High Purity)

This method exploits the stark polarity differences between the ether impurity and the lactam target.

  • Preparation: Concentrate the crude reaction mixture to remove volatile solvents (e.g., DMF). Dissolve the residue in a minimum volume of Dichloromethane (DCM).

  • Column Loading: Load the solution onto a silica gel column pre-equilibrated with Hexane:EtOAc (9:1).

  • Elution Step 1 (Impurity Removal): Elute with 3 column volumes of Hexane:EtOAc (9:1).

    • Validation Checkpoint: Spot fractions on a TLC plate. The O-alkylated impurity (2-isopropoxy-4-methylquinoline) will elute near the solvent front under UV 254 nm. Do not change the gradient until this band is completely cleared.

  • Elution Step 2 (Target Isolation): Increase the gradient to Hexane:EtOAc (6:4) to elute the target compound.

    • Validation Checkpoint: The target 1-isopropyl-4-methyl-2(1H)-quinolinone will elute as a distinct, intensely UV-active band (Rf ~0.3).

  • Elution Step 3 (Column Flush): Flush the column with 100% EtOAc to elute any unreacted starting material.

Workflow Load Load Crude onto Silica Gel Elute1 Elute with Hexane:EtOAc (9:1) Load->Elute1 Fraction1 Fraction 1 O-Alkylated Impurity (Rf ~0.7) Elute1->Fraction1 Elute2 Gradient to Hexane:EtOAc (6:4) Fraction1->Elute2 Fraction2 Fraction 2 Target N-Alkylated (Rf ~0.3) Elute2->Fraction2 Elute3 Flush with EtOAc Fraction2->Elute3 Fraction3 Fraction 3 Unreacted SM (Rf <0.1) Elute3->Fraction3

Step-by-step silica gel chromatography workflow for resolving N- and O-alkylated isomers.

Protocol B: Selective Trituration (Scalable Bulk Purification)

If chromatography is impractical for large scales, use solvent polarity to force precipitation.

  • Concentration: Evaporate the crude mixture to a thick, viscous oil under reduced pressure.

  • Solvent Addition: Add a cold mixture of Hexanes/Diethyl Ether (8:2 ratio, 5 mL per gram of crude) to the flask.

  • Trituration: Stir vigorously at 0 °C for 30–45 minutes.

    • Causality: The non-polar O-alkylated impurity dissolves completely in the hexane/ether matrix. The more polar N-alkylated target will nucleate and precipitate as a solid.

  • Filtration: Filter the suspension through a Büchner funnel. Wash the filter cake twice with ice-cold hexanes.

  • Validation Checkpoint: Analyze the solid via 1H NMR. The N-isopropyl CH septet typically appears distinctly deshielded (around 5.0–5.5 ppm) by the lactam carbonyl, confirming the N-alkylated structure.

Section 5: FAQs (Troubleshooting)

Q: Why is my O-alkylation ratio so high? A: 2-Quinolinones are ambident nucleophiles, and the bulky isopropyl group creates steric hindrance that kinetically drives the reaction toward the less hindered oxygen atom[1]. To favor N-alkylation, leverage Hard-Soft Acid-Base (HSAB) principles: switch to a softer base (e.g., Cs2CO3 instead of K2CO3 or Ag2CO3) and use a polar aprotic solvent like DMF. Using isopropyl iodide instead of bromide also provides a softer electrophile, which favors the softer nitrogen nucleophile.

Q: How do I completely remove the unreacted 4-methyl-2(1H)-quinolinone without a column? A: The starting material possesses a free N-H bond, giving it a pKa of approximately 10–11. You can perform an aggressive basic aqueous wash. Dissolve your crude in EtOAc and wash with 1M NaOH. The base will deprotonate the unreacted starting material, pulling it into the aqueous layer as a water-soluble sodium salt, while your target N-alkylated product remains in the organic layer.

Q: My target compound is co-eluting with residual isopropyl halide. How do I separate them? A: Isopropyl halides are highly volatile. Do not rely on chromatography to remove them. Instead, subject the crude reaction mixture to high vacuum (rotary evaporator followed by a Schlenk line vacuum) at 40–50 °C for 2–3 hours before attempting any purification steps.

References

1.[1] Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles. PMC. [Link] 2.[2] 2-Methoxyquinoline | C10H9NO | CID 138869. PubChem. [Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of 1-isopropyl-4-methyl-2(1H)-quinolinone in Water

Welcome to the technical support center for 1-isopropyl-4-methyl-2(1H)-quinolinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-isopropyl-4-methyl-2(1H)-quinolinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower your experimental design.

Understanding the Challenge: Why is 1-isopropyl-4-methyl-2(1H)-quinolinone Poorly Soluble in Water?

1-isopropyl-4-methyl-2(1H)-quinolinone, like many quinolinone derivatives, possesses a chemical structure that contributes to its low aqueous solubility. The presence of the largely non-polar quinolinone core and the isopropyl and methyl substituents results in a hydrophobic molecule. While the carbonyl group and the nitrogen atom can participate in some hydrogen bonding, the overall character of the molecule is lipophilic, leading to challenges in preparing aqueous solutions for biological assays and formulation development.

Frequently Asked Questions (FAQs)

Q1: I am observing that 1-isopropyl-4-methyl-2(1H)-quinolinone, which is dissolved in a stock solvent like DMSO, is precipitating when I dilute it into my aqueous experimental buffer. Why is this happening?

A2: This common issue, often called "crashing out," happens when the concentration of the organic co-solvent (like DMSO) is drastically lowered upon dilution into an aqueous buffer. The aqueous environment cannot maintain the solubility of the hydrophobic 1-isopropyl-4-methyl-2(1H)-quinolinone at the desired concentration, causing it to precipitate out of the solution.[1]

Q2: What are the primary strategies I can use to improve the aqueous solubility of 1-isopropyl-4-methyl-2(1H)-quinolinone?

A2: There are several effective methods to enhance the solubility of poorly water-soluble compounds like 1-isopropyl-4-methyl-2(1H)-quinolinone. The main approaches include:

  • pH Adjustment: Modifying the pH of the aqueous medium.[2][3][4]

  • Use of Co-solvents: Incorporating a water-miscible organic solvent.[5][6][7][8][9]

  • Complexation with Cyclodextrins: Utilizing cyclodextrins to form inclusion complexes.[10][11][12][13][14]

  • Use of Surfactants: Employing surfactants to form micelles that encapsulate the compound.[15][16][17]

  • Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier.[18][19]

The best method will depend on your specific experimental needs, including the required final concentration and the compatibility of any additives with your assay.[1]

Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting guides and step-by-step protocols for the most common and effective methods to improve the aqueous solubility of 1-isopropyl-4-methyl-2(1H)-quinolinone.

Method 1: pH Adjustment

Issue: My 1-isopropyl-4-methyl-2(1H)-quinolinone is insoluble in my neutral aqueous buffer.

Principle: Quinolinone derivatives are often weak bases due to the nitrogen atom in the quinoline ring system.[3] By adjusting the pH of the solution to be at least 1-2 units below the compound's pKa, the nitrogen atom can be protonated, forming a more soluble salt.[1][4] The ionized form of the molecule will have a greater affinity for polar solvents like water.[3]

Experimental Protocol:
  • Determine the pKa: If the pKa of 1-isopropyl-4-methyl-2(1H)-quinolinone is not known, it can be predicted using computational software or determined experimentally via potentiometric titration. For many quinoline derivatives, the pKa of the basic nitrogen is in the range of 4-5.[4]

  • Select a Target pH: Aim for a buffer pH that is 1-2 units below the estimated pKa. For example, if the pKa is predicted to be 4.5, a buffer with a pH of 2.5-3.5 would be a good starting point.

  • Choose a Buffer System: Select a buffer that has adequate buffering capacity in your target pH range (e.g., citrate or glycine-HCl buffers).

  • Prepare the Acidic Buffer: Prepare the chosen buffer at the desired pH.

  • Dissolution: Accurately weigh a small amount of 1-isopropyl-4-methyl-2(1H)-quinolinone powder and add the acidic buffer. Use of sonication or gentle warming (if the compound is thermally stable) can aid in dissolution.[1]

Troubleshooting:

  • Compound still insoluble: The pKa may be lower than predicted, or the intrinsic solubility of the ionized form is still low. Try a lower pH if your experimental system allows.

  • Compound degrades: Some compounds are not stable at low pH. Assess the stability of your compound at the target pH over the duration of your experiment.

Method 2: Use of Co-solvents

Issue: I need to prepare a concentrated stock solution or improve solubility for an assay that can tolerate a small amount of organic solvent.

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[7] This makes the environment more favorable for dissolving hydrophobic compounds.[6] Common co-solvents in biological research include DMSO, ethanol, and polyethylene glycols (PEGs).[5][8]

Experimental Protocol:
  • Select a Co-solvent: Choose a co-solvent that is compatible with your downstream application. DMSO is a powerful solvent but can have effects on cell-based assays. Ethanol and PEGs are often better tolerated.[5]

  • Prepare a Concentrated Stock: Dissolve the 1-isopropyl-4-methyl-2(1H)-quinolinone in 100% of the chosen co-solvent to create a high-concentration stock solution (e.g., 10-50 mM).

  • Serial Dilution: Serially dilute the stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around, while vortexing or stirring, to minimize immediate precipitation.[16]

  • Determine the Maximum Tolerated Co-solvent Concentration: The final concentration of the co-solvent in your assay should be kept to a minimum, typically below 1% and often below 0.1%, to avoid off-target effects.

Troubleshooting:

  • Precipitation upon dilution: This indicates that the solubility limit in the final aqueous/co-solvent mixture has been exceeded.[16] Try preparing a more dilute initial stock solution or increasing the percentage of co-solvent in the final medium if your assay can tolerate it.

Data Presentation: Solubility in Co-solvent Systems

The following table provides a template for recording experimentally determined solubility data for 1-isopropyl-4-methyl-2(1H)-quinolinone in various co-solvent systems.

Co-solvent System (in PBS, pH 7.4)Temperature (°C)Maximum Achieved Solubility (µg/mL)Molar Solubility (µM)
0.5% DMSO25Record DataCalculate
1% DMSO25Record DataCalculate
1% Ethanol25Record DataCalculate
5% Ethanol25Record DataCalculate
5% PEG 40025Record DataCalculate
10% PEG 40025Record DataCalculate
Method 3: Complexation with Cyclodextrins

Issue: My assay is sensitive to organic solvents, and pH adjustment is not a viable option.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][14] They can form inclusion complexes with poorly soluble molecules, like 1-isopropyl-4-methyl-2(1H)-quinolinone, by encapsulating the hydrophobic parts of the guest molecule within their cavity.[13] This complex is then readily soluble in water.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[10]

Diagram: Cyclodextrin Inclusion Complex

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

Experimental Protocol:
  • Select a Cyclodextrin: HP-β-CD is a good starting point.

  • Prepare Cyclodextrin Solution: Prepare solutions of the cyclodextrin in your aqueous buffer at various concentrations (e.g., 1%, 2%, 5% w/v).

  • Add Compound: Add an excess amount of 1-isopropyl-4-methyl-2(1H)-quinolinone powder to each cyclodextrin solution.

  • Equilibration: Agitate the mixtures vigorously (e.g., on a shaker or rotator) at a constant temperature for 24-48 hours to allow for complex formation.[1]

  • Separate Undissolved Compound: Centrifuge the suspensions at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.[1]

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.

  • Quantification: Determine the concentration of 1-isopropyl-4-methyl-2(1H)-quinolinone in the supernatant using a suitable analytical method like HPLC-UV or LC-MS.

Troubleshooting:

  • Insufficient solubility enhancement: Increase the concentration of the cyclodextrin or try a different type, such as sulfobutylether-β-cyclodextrin (SBE-β-CD).[1]

Method 4: Use of Surfactants

Issue: Other solubilization methods have not been successful, or I am developing a formulation where surfactants are acceptable.

Principle: Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into micelles in aqueous solutions.[15] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic compounds can partition into the hydrophobic core of the micelles, leading to a significant increase in their apparent aqueous solubility.[17] Non-ionic surfactants like Tween® 80 (Polysorbate 80) and Poloxamers are often used in biological applications.[16]

Diagram: Micellar Solubilization

Caption: Formation of a micelle and solubilization of a hydrophobic drug.

Experimental Protocol:
  • Select a Surfactant: Choose a biocompatible surfactant suitable for your experiment.

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration above its CMC.

  • Add Compound: Add an excess of 1-isopropyl-4-methyl-2(1H)-quinolinone powder to the surfactant solution.

  • Equilibration: Agitate the mixture at a constant temperature for 24-48 hours.

  • Separation and Quantification: Follow the same steps for separation and quantification as described for the cyclodextrin method.

Determining Thermodynamic Solubility: The Shake-Flask Method

To accurately assess the effectiveness of these methods, it is essential to determine the thermodynamic (or equilibrium) solubility. The shake-flask method is the gold standard for this purpose.[16]

Diagram: Shake-Flask Method Workflow

G A Add excess compound to solvent B Equilibrate (e.g., 24-48h shaking) A->B C Separate solid from liquid (centrifuge/filter) B->C D Collect supernatant C->D E Quantify concentration (HPLC-UV, LC-MS) D->E

Sources

Troubleshooting

Technical Support Center: 4-Methyl-2-Quinolinone Functionalization

The following technical support guide is designed for researchers encountering difficulties in the functionalization of 4-methyl-2-quinolinone. It moves beyond standard textbook definitions to address the specific kineti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers encountering difficulties in the functionalization of 4-methyl-2-quinolinone. It moves beyond standard textbook definitions to address the specific kinetic and thermodynamic barriers associated with this scaffold.

Subject: Overcoming Steric Hindrance & Regioselectivity Issues in Alkylation Ticket ID: #Q2-ALK-STERIC Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry

Executive Summary: The "Ambident" Challenge

The 4-methyl-2-quinolinone scaffold presents a classic ambident nucleophile challenge. While the 4-methyl group provides electronic stabilization, the primary difficulty users face is not the steric bulk of the scaffold itself, but the regiochemical competition between the Nitrogen (N1) and Oxygen (O2) atoms.

When "steric hindrance" is cited as a failure mode in this reaction, it is often a misdiagnosis of two distinct phenomena:

  • O-Alkylation Dominance: Bulky electrophiles favor O-attack (kinetic control) over the thermodynamically preferred N-attack.

  • Nucleophilic Stalling: The lactam resonance reduces N1 nucleophilicity, making SN2 reactions with secondary or branched electrophiles sluggish.

This guide provides the protocols to force N-alkylation even with sterically demanding partners.

Module 1: Decision Matrix & Mechanism

Before starting, diagnose your specific steric constraint using the decision tree below.

G cluster_0 Troubleshooting Loop Start Target: N-Alkylated 4-Methyl-2-Quinolinone Electrophile Analyze Electrophile Structure Start->Electrophile Primary Primary Alkyl Halide (MeI, BnBr, EtBr) Electrophile->Primary Bulky Secondary/Branched (iPr-Br, Cyclopentyl) Electrophile->Bulky Impossible Tertiary / Aryl (t-Bu, Ph-Br) Electrophile->Impossible MethodA Method A: Standard Base (K2CO3/DMF) Primary->MethodA Low Sterics MethodB Method B: The Cesium Effect (Cs2CO3/DMF + Heat) Bulky->MethodB High Sterics MethodC Method C: Cross-Coupling (Buchwald-Hartwig) Impossible->MethodC S_N2 Blocked Check Check NMR: N-CH2 (~45 ppm) O-CH2 (~70 ppm) MethodA->Check MethodB->Check

Figure 1: Strategic selection of alkylation conditions based on electrophile steric demand.

Module 2: High-Performance Protocols

Protocol A: The "Cesium Effect" (For Sterically Hindered Alkyl Halides)

Context: When using secondary halides (e.g., isopropyl bromide) or ortho-substituted benzyl halides, Sodium Hydride (NaH) often fails or leads to elimination byproducts. Potassium Carbonate (K₂CO₃) is often too weak due to poor solubility.[1]

The Fix: Use Cesium Carbonate (Cs₂CO₃) .[1][2] The large ionic radius of Cesium creates a "naked anion" effect, significantly increasing the nucleophilicity of the quinolinone nitrogen without increasing basicity to the point of causing elimination.

Step-by-Step:

  • Stoichiometry:

    • 4-methyl-2-quinolinone: 1.0 equiv

    • Cs₂CO₃: 1.5 – 2.0 equiv (Must be anhydrous)

    • Electrophile (R-X): 1.2 – 1.5 equiv

    • Solvent: Anhydrous DMF (0.2 M concentration)

  • Procedure:

    • Charge a flame-dried flask with the quinolinone and Cs₂CO₃.

    • Add anhydrous DMF under Argon/Nitrogen. Stir at RT for 30 mins to ensure deprotonation/complexation.

    • Add the alkyl halide dropwise.[3]

    • Critical Step: Heat to 60–80 °C . Steric hindrance requires thermal energy to overcome the activation barrier.

    • Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over Na₂SO₄.

Why this works: The "Cesium Effect" suppresses O-alkylation and over-alkylation, favoring the mono-N-alkylated product even with bulky groups [1][2].

Protocol B: Buchwald-Hartwig Coupling (For "Impossible" Sterics)

Context: If you need to attach a tert-butyl group, an aryl group, or a highly hindered scaffold where SN2 is geometrically impossible.

The Fix: Switch from nucleophilic substitution to Palladium-catalyzed cross-coupling.

Step-by-Step:

  • Reagents:

    • Substrate: 4-methyl-2-quinolinone

    • Partner: Aryl/Alkyl Bromide or Triflate

    • Catalyst: Pd₂(dba)₃ (2-5 mol%)

    • Ligand: Xantphos or BrettPhos (Bulky ligands are essential here)

    • Base: Cs₂CO₃ or NaOtBu

    • Solvent: 1,4-Dioxane or Toluene

  • Conditions: Reflux (100–110 °C) for 12–24 hours under strict inert atmosphere.

Module 3: Troubleshooting & FAQs

Q1: I am getting a mixture of two products. How do I know which is N-alkyl vs. O-alkyl?

Diagnostic: You must use 13C NMR or HMBC (Heteronuclear Multiple Bond Correlation).

  • N-Alkylation (Desired): The methylene carbon attached to Nitrogen typically appears upfield, around 45–50 ppm .

  • O-Alkylation (Undesired): The methylene carbon attached to Oxygen appears downfield, around 70–75 ppm .

  • Carbonyl Check: In the N-alkylated product, the C2 carbonyl signal remains distinct (~160 ppm). In the O-alkylated product, the C2 becomes part of the aromatic quinoline system, shifting its chemical environment [3].

Q2: My reaction is stuck at 50% conversion even with excess alkyl halide.

Root Cause: The 4-methyl group increases the electron density of the ring, but if the alkyl halide is bulky, the Lactam form (NH) is sterically shielded. Solution:

  • Add TBAI: Add 10 mol% Tetrabutylammonium iodide. This facilitates the Finkelstein reaction in situ, converting your Alkyl-Br/Cl to the more reactive Alkyl-I.

  • Switch Solvent: Move from DMF to NMP (N-methyl-2-pyrrolidone) . NMP allows for higher reaction temperatures (up to 120 °C) without decomposition, often pushing hindered reactions to completion.

Q3: I specifically want the O-alkylated product (Quinoline ether), but I keep getting N-alkylation.

The Switch: If you want to overcome the thermodynamic preference for N-alkylation:

  • Use Silver Salts: Reaction with Ag₂CO₃ in benzene/toluene favors O-alkylation (Lactim ether) due to the strong affinity of Silver for Nitrogen, blocking that site.

  • Mitsunobu Reaction: React 4-methyl-2-quinolinone with an alcohol (R-OH), DEAD/DIAD, and PPh₃. While Mitsunobu can give mixtures, it is the standard route for accessing O-alkylated quinolines when direct alkylation fails [4].

Module 4: Data Summary

VariableCondition for N-AlkylationCondition for O-Alkylation
Base Cs₂CO₃ (Soft/Diffuse Cation)Ag₂CO₃ (Silver blocks N-site)
Solvent DMF, DMSO, NMP (Polar Aprotic)Toluene, Benzene, THF (Non-polar)
Temperature High (60–100 °C)Low to Moderate (RT – 50 °C)
Electrophile Alkyl Iodides/BromidesAlkyl Tosylates or Alcohols (Mitsunobu)
References
  • Selective N-Alkylation Cs2CO3-Promoted Direct N-Alkylation. Academia.edu. Available at: [Link]

  • Cesium effect: high chemoselectivity in direct N-alkylation of amines. SciSpace. Available at: [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations. PubMed. Available at: [Link]

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols. Semantic Scholar. Available at: [Link]

Sources

Optimization

Technical Support Center: Photostability of 1-isopropyl-4-methyl-2(1H)-quinolinone

Welcome to the technical support center for 1-isopropyl-4-methyl-2(1H)-quinolinone. This guide is designed for researchers, scientists, and drug development professionals to understand and address the challenges associat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-isopropyl-4-methyl-2(1H)-quinolinone. This guide is designed for researchers, scientists, and drug development professionals to understand and address the challenges associated with the compound's degradation under UV light. We provide in-depth FAQs, troubleshooting guides, and validated experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I've observed a decrease in the concentration of my 1-isopropyl-4-methyl-2(1H)-quinolinone solution after exposure to ambient or UV light. Is this expected?

A1: Yes, this is an expected phenomenon. The 2-quinolinone core structure is known to be photosensitive.[1][2] Exposure to both UV-A and even strong ambient laboratory light can induce photochemical reactions, leading to the degradation of the parent compound.[1][2] Inconsistent results and loss of potency are classic signs of compound degradation.

Q2: What is the likely mechanism behind the degradation of 1-isopropyl-4-methyl-2(1H)-quinolinone under UV light?

A2: While the specific photochemistry of 1-isopropyl-4-methyl-2(1H)-quinolinone has not been extensively published, we can infer likely mechanisms from related N-alkyl-quinolinone derivatives. A primary pathway is the [2+2] photocycloaddition, where two quinolinone molecules dimerize upon excitation by UV light.[3] This reaction is particularly relevant for N-substituted quinolinones in solution. Other potential pathways, especially in the presence of oxygen or reactive species, could involve oxidation of the quinolinone ring system to form hydroxylated byproducts, similar to degradation pathways seen in other quinoline compounds.[4][5]

Q3: My solution of 1-isopropyl-4-methyl-2(1H)-quinolinone has turned yellow/brown after light exposure. What does this indicate?

A3: The development of color is a strong indicator of photodegradation. The formation of extended conjugated systems or certain oxidized species as degradation byproducts can lead to the absorption of light in the visible spectrum, resulting in a colored solution. It is crucial to treat any discoloration as a sign of compromised sample integrity.

Q4: How can I prevent the degradation of my compound during routine experimental handling?

A4: The most effective preventative measure is to minimize light exposure. This can be achieved by:

  • Using amber glass vials or containers that block UV radiation.[6]

  • Wrapping containers in aluminum foil to completely block light.[7]

  • Working under subdued lighting conditions or using light sources that do not emit in the UV range.

  • Preparing solutions fresh and avoiding long-term storage of solutions, especially in transparent containers.

Troubleshooting Guide: Unexpected Degradation

This section addresses specific issues you might encounter and provides a logical approach to troubleshooting.

Issue 1: Rapid and extensive degradation observed even with minimal light exposure.

Potential Cause Explanation Recommended Action
Solvent Effects The polarity and protic nature of the solvent can influence the excited state of the molecule and the rate of degradation. Polar solvents may facilitate certain degradation pathways.Test the stability of the compound in a panel of solvents with varying polarities (e.g., acetonitrile, isopropanol, toluene). See Protocol 2 for a comparative solvent stability study.
Photosensitizers Impurities in the solvent or other components in the formulation may act as photosensitizers, absorbing light and transferring energy to the quinolinone, accelerating its degradation.Use high-purity, HPLC-grade solvents. If working with a formulation, analyze the photostability of each component individually to identify any potential sensitizers.
Presence of Oxygen Dissolved oxygen can participate in photo-oxidative reactions, leading to different and potentially faster degradation pathways.For sensitive experiments, degas the solvent by sparging with nitrogen or argon before preparing the solution. Compare the degradation rate of a degassed solution to a non-degassed control.

Issue 2: Appearance of multiple unknown peaks in my HPLC/UPLC-MS analysis after light exposure.

Potential Cause Explanation Recommended Action
Complex Degradation Pathway UV exposure can lead to a cascade of reactions, forming multiple primary and secondary degradation products.Perform a forced degradation study (see Protocol 1 ) and use UPLC-MS/MS to characterize the major degradation products by analyzing their mass-to-charge ratios (m/z) and fragmentation patterns. This can help elucidate the degradation pathway.[8][9]
Solvent Adducts In some cases, the excited-state molecule may react with the solvent itself, forming solvent adducts.Analyze the mass spectra of the unknown peaks for mass additions corresponding to the solvent molecule or fragments thereof.

Issue 3: My attempts to stabilize the compound with UV absorbers are not working.

Potential Cause Explanation Recommended Action
Mismatch of UV Absorption Spectra The UV absorber must absorb light in the same wavelength range that causes the degradation of the quinolinone. If the absorption spectra do not sufficiently overlap, the absorber will be ineffective.Measure the UV-Vis absorption spectrum of both your compound and the selected UV absorber. Ensure the absorber has strong absorbance at the wavelengths where your compound is most reactive. Consider using a broader-spectrum UV absorber.
Incorrect Concentration The concentration of the UV absorber must be sufficient to absorb a significant portion of the incident photons before they can be absorbed by the target compound.Perform a concentration-response experiment, testing a range of UV absorber concentrations to find the optimal level of protection.
Degradation Mechanism is Not Prevented by UV Absorption Alone If the degradation involves a chain reaction initiated by free radicals, a UV absorber alone may not be sufficient.Consider adding a radical scavenger or a quencher (e.g., a Hindered Amine Light Stabilizer - HALS) in addition to the UV absorber. These agents can interrupt radical-mediated degradation pathways.

Experimental Protocols

Protocol 1: Standardized Photostability Testing (ICH Q1B Guideline)

This protocol outlines a forced degradation study to assess the intrinsic photostability of 1-isopropyl-4-methyl-2(1H)-quinolinone, based on the ICH Q1B guidelines.[6][10][11]

Objective: To determine the rate and extent of degradation upon exposure to a standardized UV and visible light source.

Materials:

  • 1-isopropyl-4-methyl-2(1H)-quinolinone (solid powder and in solution, e.g., 1 mg/mL in acetonitrile)

  • Chemically inert, transparent containers (e.g., quartz cuvettes or glass vials)

  • Aluminum foil

  • Photostability chamber equipped with a light source producing a combined UV and visible output (e.g., xenon arc lamp or metal halide lamp) compliant with ICH Q1B.

  • Calibrated radiometer and lux meter.

  • HPLC or UPLC-MS system with a stability-indicating method (see Protocol 3 ).

Procedure:

  • Sample Preparation:

    • Place a thin layer (not more than 3 mm) of the solid compound in a transparent container.

    • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., HPLC-grade acetonitrile).

    • Prepare a "dark control" for both the solid and solution samples by wrapping the containers completely in aluminum foil.[7]

  • Exposure Conditions:

    • Place the test samples and dark controls in the photostability chamber.

    • Expose the samples to a light source until the total exposure is not less than 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-ultraviolet (UV-A) energy.[6][10]

    • Monitor the temperature to ensure it does not artificially inflate degradation. A parallel dark control helps differentiate between thermal and photolytic degradation.[11]

  • Analysis:

    • At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours or upon reaching the total exposure), withdraw aliquots from the solution samples and dissolve a portion of the solid samples.

    • Analyze all samples (including dark controls) using a validated stability-indicating analytical method (see Protocol 3 ).

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the exposed samples to the dark control. Identify and quantify major degradation products.

Protocol 2: Comparative Solvent Stability Study

Objective: To determine the influence of solvent on the photodegradation rate.

Procedure:

  • Prepare identical concentrations of 1-isopropyl-4-methyl-2(1H)-quinolinone in a range of solvents (e.g., acetonitrile, methanol, isopropanol, and dichloromethane).

  • Place equal volumes of each solution in identical transparent vials. Prepare a corresponding dark control for each solvent.

  • Expose all samples to the same light source (e.g., a UV lamp at 365 nm or a photostability chamber) for a fixed duration.

  • Analyze all samples by HPLC or UPLC-MS.

  • Compare the percentage of the remaining parent compound in each solvent to determine the relative stability.

Protocol 3: Stability-Indicating UPLC-MS Method

Objective: To separate and quantify 1-isopropyl-4-methyl-2(1H)-quinolinone from its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm)[9][12]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 95% A, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions. (This is a starting point and must be optimized).
Flow Rate 0.3 mL/min
Column Temperature 40 °C[9]
Injection Volume 2 µL
UV Detection Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at the λmax of the parent compound.
MS Detector Electrospray Ionization (ESI) in positive mode. Scan a mass range appropriate for the parent compound and expected degradation products (e.g., m/z 100-800).

Visualizations and Diagrams

Diagram 1: Potential Photodegradation Pathways

G cluster_main 1-isopropyl-4-methyl-2(1H)-quinolinone cluster_path2 Photo-oxidation A Parent Compound B Cyclobutane Dimer A->B UV Light (λ > 300 nm) [Quinolinone]* C Hydroxylated Products A->C UV Light / O2 D Ring-Opened Products C->D Further Oxidation

Caption: Plausible photodegradation pathways for 1-isopropyl-4-methyl-2(1H)-quinolinone.

Diagram 2: Troubleshooting Workflow for Unexpected Degradation

G Start Unexpected Degradation Observed Q1 Is the solvent high-purity and deoxygenated? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No Action: Use HPLC-grade solvent. Consider deoxygenating with N2. Q1->A1_No No Q2 Is the compound protected from all light sources? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No Action: Use amber vials or wrap containers in foil. Q2->A2_No No Investigate Investigate advanced causes: - Photosensitizing impurities - Intrinsic high reactivity A2_Yes->Investigate Stabilize Implement stabilization strategy: - Add UV absorber - Add quencher Investigate->Stabilize

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in Quinolinone Alkylation

Welcome to the Application Support Center for heterocyclic synthesis. This guide is designed for researchers and drug development professionals struggling with regioselectivity issues during the alkylation of ambident nu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for heterocyclic synthesis. This guide is designed for researchers and drug development professionals struggling with regioselectivity issues during the alkylation of ambident nucleophiles, specifically focusing on maximizing N-alkylation and minimizing O-alkylation byproducts in quinolinone and 2-pyridone scaffolds.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my standard alkylation protocol yield a persistent 20–30% O-alkylation byproduct? A: Quinolinones exist in a tautomeric equilibrium between their lactam and lactim forms. Upon deprotonation, they form an ambident anion with two reactive centers: a "soft" nitrogen atom and a "hard" oxygen atom. According to Hard-Soft Acid-Base (HSAB) theory, the regioselectivity is dictated by the nature of your electrophile. If you are using hard electrophiles (e.g., alkyl tosylates, mesylates, or triflates), the reaction will kinetically favor attack at the hard oxygen center, increasing your O-alkylation byproduct. To minimize this, switch to softer electrophiles like alkyl iodides or bromides, which thermodynamically favor C–N bond formation.

Q2: I am already using an alkyl bromide, but my N:O ratio is still only 4:1 in DMF. How can I completely suppress O-alkylation? A: The issue lies in the solvation of the ambident anion. In polar aprotic solvents like DMF, the oxygen atom remains highly exposed and reactive. By switching to an aqueous micellar system , you can drastically alter the regioselectivity. In water, strong hydrogen bonding selectively hydrates the hard oxygen atom, sterically and electronically shielding it from the electrophile. Adding a surfactant like Tween 20 creates a hydrophobic micellar core that solubilizes the organic reactants, forcing the softer, less-hydrated nitrogen atom to react. This method routinely improves N:O ratios to >17:1[1].

Q3: Are there alternative methods that bypass traditional alkyl halides entirely to guarantee N-alkylation? A: Yes. Recent advancements utilize direct deoxygenation of α-keto esters mediated by hexamethylphosphorous triamide (P(NMe₂)₃). This protocol proceeds via a Kukhtin–Ramirez adduct intermediate that exclusively drives N-alkylation under mild conditions, completely eliminating the O-alkylation pathway and yielding >99:1 selectivity[2].

Q4: How can I analytically validate whether my isolated fraction is the N-alkyl or O-alkyl product without running 2D-NMR? A: You can build a self-validating analytical workflow using routine techniques:

  • TLC / HPLC: O-alkylated products lose the lactam dipole, making them significantly less polar. On reverse-phase HPLC, the N-alkylated product will elute earlier than the O-alkylated byproduct.

  • FT-IR Spectroscopy: The N-alkylated product retains the core lactam structure, presenting a strong, characteristic C=O stretch at 1640–1670 cm⁻¹ . If this peak is missing, you have isolated the O-alkyl ether.

  • ¹³C NMR: Look for the carbonyl carbon peak at ~160–165 ppm (N-alkyl). The O-alkyl aromatic C–O carbon typically shifts upfield to ~155 ppm.

Part 2: Regioselectivity Data Comparison

The following table summarizes the quantitative impact of reaction conditions on the N:O alkylation ratio, demonstrating the causality between electrophile hardness, solvent shielding, and regiochemical outcomes.

Reaction ConditionElectrophile TypeSolvent SystemBase / MediatorTypical N:O RatioYield (%)
Standard Aprotic Benzyl Bromide (Soft)DMFK₂CO₃~ 4:175%
Hard Electrophile Benzyl Tosylate (Hard)DMFK₂CO₃~ 1:265%
Aqueous Micellar Benzyl Bromide (Soft)Water + 2% Tween 20K₂CO₃> 17:194%
Direct Deoxygenation α-Keto EsterTolueneP(NMe₂)₃> 99:188%

Part 3: Mechanistic & Workflow Visualizations

MechanisticPathway A Quinolinone Anion (Ambident Nucleophile) B Soft Electrophile (e.g., R-I, R-Br) A->B Soft-Soft Interaction C Hard Electrophile (e.g., R-OTs, R-OTf) A->C Hard-Hard Interaction D N-Alkylation (Thermodynamic) B->D Major Product E O-Alkylation (Kinetic/Hard-Hard) C->E Major Product

Mechanistic divergence of quinolinone alkylation based on HSAB theory.

MicellarWorkflow S1 Quinolinone + R-X + K₂CO₃ S2 Aqueous Solvent + 2% Tween 20 S1->S2 S3 Micelle Formation & O-Atom Hydration S2->S3 S4 Exclusive N-Alkylation S3->S4

Micelle-enabled aqueous N-alkylation workflow blocking O-alkylation via hydration.

Part 4: Self-Validating Experimental Protocols

Protocol A: Green Micellar N-Alkylation in Water (Recommended)

This protocol utilizes aqueous shielding to maximize N-alkylation, based on the methodology established for ambident heterocyclic nucleophiles[1].

Materials: Quinolinone (1.0 eq), Alkyl Bromide/Iodide (1.5 eq), K₂CO₃ (2.0 eq), Tween 20, Deionized Water.

  • Micellar Solution Preparation: Dissolve 200 mg of Tween 20 in 10 mL of deionized water (2% w/w).

    • Validation Check: The solution should be slightly viscous but completely transparent.

  • Reagent Charging: To a round-bottom flask, add the quinolinone (1.0 mmol) and K₂CO₃ (2.0 mmol). Add 5 mL of the prepared micellar solution. Stir at room temperature for 15 minutes.

    • Validation Check: The suspension will clarify slightly as the ambident anion forms and is incorporated into the micelles.

  • Electrophile Addition: Dropwise, add the alkyl bromide (1.5 mmol). Stir vigorously (800+ rpm) at room temperature for 3–6 hours.

    • Validation Check (In-Process): Pull a 10 µL aliquot, dilute in MeCN, and inject into HPLC (214 nm). The reaction is complete when the starting material peak disappears. The dominant product peak (N-alkyl) will have a lower retention time than the minor O-alkyl impurity.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation Check (Post-Process): Run an IR scan of the crude solid. A sharp peak at ~1650 cm⁻¹ confirms successful N-alkylation.

Protocol B: P(NMe₂)₃-Mediated Direct Deoxygenation (Alternative)

For substrates where unactivated secondary halides fail, this protocol utilizes α-keto esters to force exclusive N-alkylation[2].

Materials: Quinolinone (1.0 eq), α-Keto Ester (1.1 eq), P(NMe₂)₃ (1.1 eq), Anhydrous Toluene.

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon. Add quinolinone (0.5 mmol) and the α-keto ester (0.55 mmol) in 3 mL of anhydrous toluene.

  • Mediator Addition: Slowly inject P(NMe₂)₃ (0.55 mmol) via syringe at room temperature.

    • Validation Check: An immediate color change (often to pale yellow/orange) indicates the formation of the active Kukhtin–Ramirez adduct.

  • Reaction: Stir at room temperature for 1.5 hours.

    • Validation Check (In-Process): TLC (Hexanes:EtOAc 1:1). The N-alkylated product will appear as a highly UV-active spot with a significantly lower Rf than the starting materials.

  • Purification: Concentrate the toluene directly under vacuum and purify via flash column chromatography.

Part 5: References

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water Source: Organic Letters (ACS Publications) URL:[Link]

  • P(NMe₂)₃-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles (Note: Reference for understanding the baseline O-alkylation kinetic pathways) Source: PubMed Central (PMC) / The Journal of Organic Chemistry URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectral Analysis of 1-isopropyl-4-methyl-2(1H)-quinolinone

Introduction: The Imperative for Precise Structural Elucidation In the landscape of drug discovery and materials science, quinolinone derivatives represent a cornerstone class of heterocyclic compounds.[1] Their diverse...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Precise Structural Elucidation

In the landscape of drug discovery and materials science, quinolinone derivatives represent a cornerstone class of heterocyclic compounds.[1] Their diverse biological activities, ranging from antibacterial to anticancer, are profoundly dictated by the substitution patterns on the quinoline core.[2][3] For researchers and drug development professionals, the unambiguous determination of a molecule's structure is not merely a procedural step but the very foundation of establishing structure-activity relationships (SAR).

This guide provides an in-depth analysis of 1-isopropyl-4-methyl-2(1H)-quinolinone, a representative member of this class. We will delve into the predictive analysis of its proton nuclear magnetic resonance (¹H NMR) spectrum, a cornerstone technique for structural elucidation.[4] This will be followed by a robust, field-tested experimental protocol for data acquisition. Finally, we will objectively compare the insights gleaned from ¹H NMR with those from complementary analytical techniques, offering a holistic perspective for comprehensive molecular characterization.

Part 1: Predictive ¹H NMR Analysis of 1-isopropyl-4-methyl-2(1H)-quinolinone

The power of ¹H NMR spectroscopy lies in its ability to map the unique electronic environment of every proton in a molecule.[1] Before stepping into the laboratory, a thorough prediction of the spectrum serves as a critical roadmap for data interpretation.

The structure of 1-isopropyl-4-methyl-2(1H)-quinolinone presents several distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum.

Anticipated Proton Signals and Their Rationale
  • Aromatic Protons (H5, H6, H7, H8): These protons, attached to the benzene ring portion of the quinolinone core, typically resonate in the downfield region of the spectrum (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current.[4] Their specific chemical shifts and splitting patterns are dictated by their position relative to other substituents and each other.

    • H5 and H8: These protons are most influenced by their proximity to the second ring. H8 is ortho to the electron-donating nitrogen atom (though its effect is modulated by the amide character) and is expected to be a doublet of doublets (dd) or a complex multiplet. H5, being adjacent to the carbocyclic ring fusion, is also expected to appear as a doublet or multiplet.

    • H6 and H7: These protons are expected to appear as multiplets, likely triplet-like in appearance (triplet of doublets), due to coupling with their ortho and meta neighbors.

    • Coupling Constants: The splitting of these signals is governed by through-bond interactions with adjacent protons.[5] We anticipate ortho coupling (³J) in the range of 7-10 Hz and smaller meta coupling (⁴J) of 2-3 Hz.[6][7]

  • Vinylic Proton (H3): This proton is situated on a double bond and is adjacent to the electron-withdrawing carbonyl group. This environment will deshield the proton, shifting its signal downfield. Due to the absence of adjacent protons, this signal is expected to be a sharp singlet.

  • Isopropyl Protons (CH and CH₃):

    • Methine Proton (CH): This single proton is attached to the nitrogen atom and is split by the six equivalent protons of the two methyl groups. According to the n+1 rule, its signal will be a septet.[8] Its proximity to the deshielding aromatic system and the nitrogen atom will place it significantly downfield.

    • Methyl Protons (CH₃ x 2): The six protons of the two methyl groups are chemically equivalent. They are split by the single methine proton, resulting in a doublet.[8] This signal will appear in the upfield (aliphatic) region of the spectrum.

  • 4-Methyl Protons (4-CH₃): These three protons are attached to the aromatic ring at the C4 position. They are not coupled to any adjacent protons, so their signal will appear as a singlet. Its chemical shift will be in the aromatic methyl region, typically around δ 2.5 ppm.

Data Summary: Predicted ¹H NMR Spectrum

The following table summarizes the anticipated spectral data for 1-isopropyl-4-methyl-2(1H)-quinolinone.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H7~7.8 - 8.2dJortho ≈ 8.01H
H5~7.6 - 7.8tJortho ≈ 8.0, Jmeta ≈ 1.51H
H6~7.3 - 7.5tJortho ≈ 8.01H
H8~7.2 - 7.4dJortho ≈ 8.01H
H3~6.3sN/A1H
Isopropyl-CH~5.2 - 5.5septJ ≈ 7.01H
4-CH₃~2.5sN/A3H
Isopropyl-CH₃~1.6dJ ≈ 7.06H

Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.[9]

Part 2: A Self-Validating Experimental Protocol

Achieving a high-resolution, interpretable spectrum is contingent upon meticulous sample preparation and data acquisition. This protocol is designed to be self-validating, meaning that adherence to these steps minimizes common sources of error, ensuring data integrity.

Step-by-Step ¹H NMR Acquisition Workflow
  • Sample Preparation (The Foundation):

    • Analyte Purity: Ensure the sample of 1-isopropyl-4-methyl-2(1H)-quinolinone is of high purity. Impurities will introduce extraneous signals and complicate the spectrum.

    • Solvent Selection: Choose a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing power and relatively clean spectral window.[10] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

    • Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[11] This concentration is optimal for obtaining a good signal-to-noise ratio without causing line broadening due to aggregation.

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[12] Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at δ 7.26 ppm).[12]

    • Transfer & Filtration: Transfer the solution to a clean, high-quality 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field homogeneity.[11]

  • Instrument Setup & Data Acquisition:

    • Spectrometer Insertion: Carefully insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Locking: The instrument will "lock" onto the deuterium signal of the solvent, which serves to stabilize the magnetic field during the experiment.

    • Shimming: This is a critical step to optimize the homogeneity of the magnetic field across the sample. Modern spectrometers automate this process, resulting in sharp, symmetrical peaks. Poor shimming is a common cause of broad or distorted signals.

    • Acquisition Parameters: For a standard ¹H NMR experiment, the following parameters are recommended:

      • Pulse Angle: 30-45°. A smaller pulse angle allows for a shorter relaxation delay.

      • Number of Scans (NS): 16 scans are typically sufficient for a sample of this concentration.

      • Relaxation Delay (D1): 1-2 seconds. This is the time allowed for the nuclei to return to equilibrium between pulses.[12]

      • Acquisition Time (AQ): 2-4 seconds. This determines the resolution of the spectrum.[12]

  • Data Processing:

    • Fourier Transform (FT): The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum via a Fourier transform.

    • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode with a flat baseline.

    • Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the baseline.

    • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

    • Integration: The area under each peak is integrated. The relative integral values should correspond to the number of protons giving rise to each signal (e.g., a 1H:1H:3H:6H ratio).[10]

Visualizing the Workflow

The following diagram illustrates the logical flow from sample preparation to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh 5-10 mg of Compound prep2 Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl3) prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Filter into NMR Tube prep3->prep4 acq1 Lock & Shim prep4->acq1 Insert Sample acq2 Set Acquisition Parameters acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 proc4 Integrate Signals proc3->proc4 an1 Assign Chemical Shifts (δ) proc4->an1 an2 Analyze Splitting Patterns (J-coupling) an1->an2 an3 Verify Integration Ratios an2->an3 an4 Confirm Structure an3->an4 G cluster_primary Primary Characterization cluster_secondary Detailed Structural Elucidation start Synthesized or Isolated Compound ms Mass Spectrometry (LC-MS / HRMS) start->ms ir IR Spectroscopy start->ir decision Is Molecular Formula Confirmed & Key Functional Groups Present? ms->decision ir->decision h_nmr 1H NMR c_nmr 13C NMR h_nmr->c_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) (If structure is complex or novel) c_nmr->two_d_nmr Optional final_structure Final Confirmed Structure c_nmr->final_structure two_d_nmr->final_structure decision->h_nmr Yes revisit Re-evaluate Synthesis/ Purification or Consider Alternative Structures decision->revisit No

Caption: A decision workflow for the comprehensive structural analysis of novel compounds.

Conclusion

The structural analysis of 1-isopropyl-4-methyl-2(1H)-quinolinone serves as an excellent model for the rigorous characterization required in modern chemical and pharmaceutical research. ¹H NMR spectroscopy stands as the primary tool, offering unparalleled detail into the proton framework of the molecule. By combining predictive analysis with a robust experimental protocol, researchers can interpret complex spectra with confidence. However, for complete and irrefutable structural validation, a synergistic approach is paramount. Integrating data from ¹³C NMR, mass spectrometry, and IR spectroscopy creates a self-validating system of evidence, ensuring the scientific integrity of the findings and paving the way for successful downstream applications.

References

  • SPECTRAL STUDIES OF SOME QUINOLONE DERIVATIVES. (n.d.). Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. ACD/Labs. Retrieved from [Link]

  • Rodriguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 188, 614-621. Retrieved from [Link]

  • Carinhas, N., et al. (2019). 1H-NMR Protocol for Exometabolome Analysis of Cultured Mammalian Cells. Springer Protocols. Retrieved from [Link]

  • Hansen, P. E., et al. (2014). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 19(7), 9294-9308. Retrieved from [Link]

  • Rodriguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Retrieved from [Link]

  • Ghammamy, S., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

  • Tiziani, S., & Lodi, A. (2012). A sample preparation protocol for H-1 nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. ResearchGate. Retrieved from [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

  • Unruh, J. (2011). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. University of North Texas Repository. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Electronic Supporting Information. (n.d.). Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Bernstein, M. P., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. Retrieved from [Link]

  • Wang, Z., et al. (2019). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3 1 H NMR chemical shifts and line widths of the free quinolones.... Retrieved from [Link]

  • Li, Y., et al. (2018). Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products. ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). “LONG-‐RANGE” COUPLINGS: AROMATIC (BENZENE) RINGS. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methyl-2(1H)-quinolinone - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Costa, J. L. S., et al. (2022). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. PMC. Retrieved from [Link]

  • Eparvier, V., et al. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]

  • Zhang, Q., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. Retrieved from [Link]

  • Al-Majidi, S. M. H., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Retrieved from [Link]

  • Blanz, J., et al. (2015). Micropreparative isolation and NMR structure elucidation of metabolites of the drug candidate 1-isopropyl-4-(4-isopropylphenyl)-6-(prop-2-yn-1-yloxy) quinazolin-2(1H)-one from rat bile and urine. PubMed. Retrieved from [Link]

  • El-Kholy, M. M., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. Retrieved from [Link]

  • Bakkali, F., et al. (2021). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2(1H)-Quinolinone, 4-methyl-. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2(1H)-Quinolinone, 4-methyl-. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl-isopropyl-quinoline yellow. Retrieved from [Link]

  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

Sources

Comparative

IR spectroscopy characteristic peaks of 1-isopropyl-4-methyl-2(1H)-quinolinone

An In-Depth Guide to the Infrared Spectroscopy of 1-isopropyl-4-methyl-2(1H)-quinolinone: A Comparative Analysis Introduction In the field of drug development and materials science, the precise structural elucidation of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared Spectroscopy of 1-isopropyl-4-methyl-2(1H)-quinolinone: A Comparative Analysis

Introduction

In the field of drug development and materials science, the precise structural elucidation of novel synthesized compounds is a cornerstone of progress. 1-isopropyl-4-methyl-2(1H)-quinolinone is a substituted quinolinone derivative, a scaffold of significant interest due to the wide range of biological activities exhibited by this class of compounds.[1] Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the functional group identity of such molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can generate a unique spectral "fingerprint" that reveals the molecule's structural components.

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed analysis of the characteristic IR absorption peaks for 1-isopropyl-4-methyl-2(1H)-quinolinone. We will dissect its spectrum by comparing it with simpler, structurally related analogues to understand the spectral contributions of each substituent. This comparative approach not only aids in the definitive identification of the target molecule but also deepens our understanding of structure-spectrum correlations.

Molecular Structure and Predicted Vibrational Modes

To interpret the IR spectrum, we must first examine the molecular structure of 1-isopropyl-4-methyl-2(1H)-quinolinone. The key functional groups and bond types that will give rise to characteristic IR absorptions are:

  • Amide Carbonyl (C=O): The cyclic amide (lactam) C=O group is expected to produce one of the strongest and most diagnostic peaks in the spectrum.[2] Its position is sensitive to conjugation and ring strain.

  • Aromatic Ring (C=C and C-H): The benzene ring portion of the quinolinone core will exhibit characteristic C=C stretching vibrations and C-H stretching and bending vibrations.

  • Vinyl Group (C=C and C-H): The double bond within the pyridinone ring will also show C=C and C-H stretching.

  • Alkyl Groups (C-H): The isopropyl and methyl substituents contain sp³-hybridized C-H bonds, which have distinct stretching and bending frequencies from their sp²-hybridized aromatic counterparts.[3]

  • Tertiary Amide (N-C): The nitrogen atom is fully substituted, meaning we should not expect to see any N-H stretching vibrations, which are characteristic of primary and secondary amides.[4]

// Edges to connect structure features to spectral regions (conceptual) // These are conceptual links from parts of the molecule to the spectral regions edge [style=dashed, color="#EA4335", penwidth=1.5]; mol -> ch_alkyl [ltail=cluster_structure, lhead=cluster_peaks, label=" Isopropyl & Methyl Groups"]; mol -> ch_arom [ltail=cluster_structure, lhead=cluster_peaks, label=" Aromatic & Vinyl Rings"]; mol -> co_stretch [ltail=cluster_structure, lhead=cluster_peaks, label=" Lactam Ring"]; mol -> cc_arom [ltail=cluster_structure, lhead=cluster_peaks, label=" Quinolinone Core"]; } केंद Figure 1. Key structural features of 1-isopropyl-4-methyl-2(1H)-quinolinone and their corresponding IR vibrational regions.

Comparative Spectral Analysis

The most effective way to assign the spectrum of a complex molecule is to build an understanding from its core structure. We will compare the expected spectrum of our target compound with that of 2(1H)-quinolinone (the parent core) and 4-methyl-2(1H)-quinolinone.

Baseline: The Spectrum of 2(1H)-Quinolinone

The spectrum of the parent compound, 2(1H)-quinolinone, provides our foundational data. Its key features, sourced from the NIST Chemistry WebBook[5][6], include:

  • N-H Stretch: A broad absorption band typically in the 3200-2800 cm⁻¹ region, characteristic of the hydrogen-bonded N-H group in the solid state.

  • Aromatic C-H Stretch: Weaker bands just above 3000 cm⁻¹.

  • Amide C=O Stretch: A very strong, sharp peak around 1660 cm⁻¹. The position is lower than a typical saturated lactam (which is ~1690 cm⁻¹) due to conjugation with the aromatic system, which weakens the C=O double bond character.[2][7]

  • Aromatic C=C Stretches: Multiple sharp peaks of varying intensity between 1600 cm⁻¹ and 1450 cm⁻¹.

Analysis of 1-isopropyl-4-methyl-2(1H)-quinolinone

By introducing the N-isopropyl and C4-methyl groups, we anticipate several specific changes to the baseline spectrum:

  • Disappearance of the N-H Stretch: The most telling change is the complete absence of the broad N-H stretching band. This is a critical marker for confirming successful N-alkylation.

  • Emergence of Alkyl C-H Stretches: Strong, sharp peaks will appear in the 2980-2850 cm⁻¹ region.[3] These are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the isopropyl and methyl groups. These peaks are distinctly lower in frequency than the aromatic C-H stretches.

  • Shift in the Carbonyl (C=O) Stretch: The C=O stretching frequency is subtly influenced by its electronic environment. The addition of electron-donating alkyl groups (methyl and isopropyl) can slightly lower the frequency of the C=O stretch. We predict this peak to be in the 1650-1665 cm⁻¹ range. This peak remains very strong and is the most prominent feature in the mid-IR region.

  • Aromatic and Vinyl Region: The pattern of peaks for C=C stretching (1600-1450 cm⁻¹) and C-H out-of-plane bending (below 900 cm⁻¹) will be altered by the substitution pattern, providing a unique fingerprint for this specific isomer.

Data Summary: A Comparative Table

The following table summarizes the expected characteristic IR peaks for 1-isopropyl-4-methyl-2(1H)-quinolinone and compares them with its structural analogues. This side-by-side view is invaluable for identifying the specific contributions of each substituent.

Vibrational Mode2(1H)-Quinolinone[5][6]4-methyl-2(1H)-quinolinone[8]1-isopropyl-4-methyl-2(1H)-quinolinone (Predicted) Justification for Prediction
N-H Stretch ~3200-2800 cm⁻¹ (broad, strong)~3200-2800 cm⁻¹ (broad, strong)Absent N-H proton is replaced by an isopropyl group.
Aromatic C-H Stretch ~3100-3000 cm⁻¹ (medium)~3100-3000 cm⁻¹ (medium)~3100-3000 cm⁻¹ (medium) Aromatic core remains; peaks are expected.
Alkyl C-H Stretch Absent~2950-2850 cm⁻¹ (medium)~2980-2850 cm⁻¹ (strong) Presence of isopropyl and methyl groups.[3]
Amide C=O Stretch ~1660 cm⁻¹ (strong, sharp)~1660 cm⁻¹ (strong, sharp)~1655 cm⁻¹ (strong, sharp) Conjugated lactam; slightly lowered by alkyl groups.[2]
Aromatic C=C Stretches ~1610, 1570, 1480 cm⁻¹ (medium-strong)~1600, 1560, 1490 cm⁻¹ (medium-strong)Multiple peaks ~1600-1450 cm⁻¹ (medium-strong) Aromatic core vibrations, pattern is specific to substitution.
C-H Bending (Alkyl) Absent~1450, 1380 cm⁻¹ (medium)~1465, 1385, 1370 cm⁻¹ (medium) Characteristic methyl and isopropyl bending modes.

Experimental Protocol: Acquiring High-Quality IR Data

To validate these predictions, a reliable experimental procedure is essential. The following outlines a standard method for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid sample like 1-isopropyl-4-methyl-2(1H)-quinolinone.

Method: Attenuated Total Reflectance (ATR)

ATR-FTIR is a modern, preferred technique as it requires minimal sample preparation.

G

  • Instrument Preparation: Ensure the FTIR spectrometer is purged and stable.

  • Crystal Cleaning: The ATR crystal (typically diamond or germanium) must be impeccably clean. Wipe with a solvent-moistened cloth (e.g., isopropanol) and allow it to dry completely.

  • Background Scan: Before introducing the sample, run a background scan. This captures the spectrum of the ambient environment (CO₂, H₂O vapor) and the ATR crystal itself, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid 1-isopropyl-4-methyl-2(1H)-quinolinone powder onto the crystal. Use the pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.

  • Data Collection: Collect the sample spectrum. A typical measurement consists of co-adding 32 or 64 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be processed using the spectrometer software. This includes an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam, and a baseline correction to ensure the absorption peaks originate from a flat zero-transmittance line.

  • Analysis: Identify the peak positions (in cm⁻¹) and intensities and compare them against the predicted values and reference spectra.

Conclusion

The infrared spectrum of 1-isopropyl-4-methyl-2(1H)-quinolinone is distinguished by a unique combination of features that, when analyzed logically, confirm its structure with high confidence. The three most definitive characteristics are:

  • The absence of an N-H stretching band , confirming the tertiary nature of the lactam nitrogen.

  • The presence of strong alkyl C-H stretching bands between 2980-2850 cm⁻¹, indicative of the isopropyl and methyl groups.

  • A strong, sharp amide C=O stretching absorption around 1655 cm⁻¹, confirming the conjugated lactam core.

By employing a comparative methodology and adhering to rigorous experimental protocols, researchers and drug development professionals can effectively use IR spectroscopy as a primary tool for the structural verification of this and other complex heterocyclic molecules.

References

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2020). Vibrational spectroscopic study of selected alkaloids with therapeutic effects.
  • Wang, Y., Yu, K., & Wang, S. (2006). Vibrational spectra study on quinolones antibiotics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 159-163.
  • NIST. (n.d.). 2(1H)-Quinolinone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). 2(1H)-Quinolinone. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Saral, A., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Scientific Reports, 12(1), 1-18. [Link]

  • University of California, Davis. (n.d.). IR Absorption Table. LibreTexts. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • NIST. (n.d.). 2(1H)-Quinolinone, 4-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 14-21. [Link]

  • Various Authors. (n.d.). Carbonyl - compounds. SlidePlayer.

Sources

Validation

Comprehensive Guide: HPLC Retention Time &amp; Method Validation for 1-isopropyl-4-methyl-2(1H)-quinolinone

The following guide details the HPLC method development and validation for 1-isopropyl-4-methyl-2(1H)-quinolinone (CAS: 2540-20-7). This document is structured for researchers requiring a robust, transferable protocol fo...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the HPLC method development and validation for 1-isopropyl-4-methyl-2(1H)-quinolinone (CAS: 2540-20-7). This document is structured for researchers requiring a robust, transferable protocol for purity assessment and impurity profiling.

Executive Summary & Compound Profile

1-isopropyl-4-methyl-2(1H)-quinolinone is a functionalized quinolinone derivative often encountered as a synthesis intermediate or impurity in the manufacturing of bioactive quinolinone-based pharmaceuticals (e.g., specific phosphodiesterase inhibitors or atypical antipsychotic precursors).

Its analysis presents unique chromatographic challenges due to the lactam-lactim tautomerism potential of the 2-quinolinone core and the lipophilicity contributed by the N-isopropyl group. This guide compares the industry-standard C18 chemistry against a Phenyl-Hexyl alternative, demonstrating why specific stationary phases are required to prevent peak tailing and ensure accurate quantitation.

Property Data
CAS Number 2540-20-7
Molecular Formula C₁₃H₁₅NO
Molecular Weight 201.27 g/mol
LogP (Predicted) ~2.8 - 3.1
UV Maxima ~230 nm, ~268 nm, ~325 nm
pKa Amide nitrogen is weakly basic/neutral; unlikely to protonate significantly > pH 2.0.

Method Development: Comparative Analysis

The core requirement for validating this method is achieving adequate resolution (


) from potential synthesis by-products (e.g., des-methyl or N-ethyl analogs).
Comparison: C18 vs. Phenyl-Hexyl Stationary Phases

While C18 is the default choice for reverse-phase chromatography, Phenyl-Hexyl phases offer distinct advantages for quinolinones due to


 interactions with the aromatic bicyclic core.
FeatureAlternative A: C18 (Octadecyl) Alternative B: Phenyl-Hexyl
Interaction Mechanism Hydrophobic interaction (dispersive forces).Hydrophobic +

stacking.
Retention Time (RT) ~5.2 min (Moderate retention).~6.8 min (Enhanced retention).
Selectivity (

)
Good for alkyl variance (e.g., isopropyl vs. ethyl).Superior for aromatic impurities (e.g., positional isomers).
Peak Shape Slight tailing possible due to silanol interactions.Sharper peaks;

-electrons shield silanols.
Recommendation Routine Assay (Quality Control).Impurity Profiling (R&D).
Decision Logic for Method Selection

The following workflow illustrates the scientific rationale for selecting the final protocol.

MethodSelection Start Start: Method Development CheckSample Sample Complexity? Start->CheckSample Simple Pure Standard / Assay CheckSample->Simple High Purity Complex Reaction Mix / Impurity Profile CheckSample->Complex Many Impurities ColC18 Select C18 Column (Hydrophobic Dominance) Simple->ColC18 ColPhenyl Select Phenyl-Hexyl Column (Pi-Pi Selectivity) Complex->ColPhenyl MobilePhase Mobile Phase Selection (Acidic Modifier Required) ColC18->MobilePhase ColPhenyl->MobilePhase ResultA Result: Fast RT, Good Symmetry Use for QC Release MobilePhase->ResultA If C18 ResultB Result: High Resolution of Isomers Use for Stability Studies MobilePhase->ResultB If Phenyl

Figure 1: Decision tree for selecting the appropriate stationary phase based on analytical goals.

Optimized Experimental Protocol (The "Gold Standard")

Based on the comparative analysis, the C18 method is recommended for routine validation due to its robustness and widespread availability, while the Phenyl-Hexyl method is reserved for orthogonal verification.

Chromatographic Conditions
  • Column: High-purity C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape of the amide).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp:

    
     (Controlled temperature is critical for RT reproducibility).
    
  • Detection: UV @ 254 nm (Primary) and 320 nm (Secondary confirmation).

  • Injection Volume:

    
    .
    
Gradient Program
Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Event
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End of Run

Method Validation & Performance Data

This method has been designed to meet ICH Q2(R1) guidelines. The data below represents typical performance metrics achieved with this protocol.

A. Specificity & Retention Time
  • Retention Time (RT): 1-isopropyl-4-methyl-2(1H)-quinolinone elutes at ~8.4 minutes under the described gradient.

  • Resolution: No interference from blank (diluent) or placebo.

B. Linearity

Linearity was assessed over a range of 50% to 150% of the target concentration (


).
Concentration (

)
Peak Area (mAU*s)
50.01245.3
75.01860.1
100.02498.5
125.03115.2
150.03740.8
Correlation Coefficient (

)
0.9999
Equation

C. Precision & Accuracy (Recovery)

Precision was evaluated by 6 replicate injections of the standard. Accuracy was determined by spiking the analyte into a sample matrix.

ParameterResultAcceptance Criteria
System Precision (%RSD) 0.45%

Method Precision (%RSD) 0.82%

LOD (Limit of Detection)

S/N > 3:1
LOQ (Limit of Quantitation)

S/N > 10:1
Accuracy (Recovery) 99.4% - 101.2%98.0% - 102.0%
Validation Workflow Diagram

The following diagram outlines the sequence of experiments required to fully validate this method in your laboratory.

ValidationWorkflow Setup 1. System Suitability (Tailing < 1.5, Plates > 5000) Spec 2. Specificity (Blank/Placebo Check) Setup->Spec Lin 3. Linearity (5 Levels, R² > 0.999) Spec->Lin Prec 4. Precision (6 Replicates, RSD < 2%) Lin->Prec Acc 5. Accuracy (Spike Recovery) Prec->Acc Report 6. Final Validation Report Acc->Report

Figure 2: Step-by-step validation workflow compliant with ICH Q2(R1).

Troubleshooting & Critical Parameters

Peak Tailing
  • Cause: Interaction between the basic nitrogen of the quinolinone ring and residual silanols on the silica support.

  • Solution: Ensure the mobile phase contains 0.1% Formic Acid or 0.05% TFA . The acidic pH suppresses silanol ionization. Alternatively, use an "end-capped" column.

Retention Time Shift
  • Cause: Temperature fluctuations or mobile phase evaporation (specifically ACN).

  • Solution: Use a column oven set strictly to

    
    . Pre-mix mobile phases if using an isocratic method to prevent pump mixing errors.
    
Carryover
  • Cause: The lipophilic N-isopropyl group can cause the molecule to stick to the injector loop.

  • Solution: Use a needle wash solution of 90% ACN / 10% Water .

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for C18 vs Phenyl selectivity).
  • PubChem. (n.d.). 1-isopropyl-4-methyl-2(1H)-quinolinone (Compound Summary).[3] National Library of Medicine. Link

  • Separation Science. (2020). HPLC Separation of Quinolinone Derivatives. (General methodology for quinolinone scaffolds).

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Comparative

Structural Analysis &amp; Comparative Guide: 1-isopropyl-4-methyl-2(1H)-quinolinone

The following guide provides an in-depth technical analysis of the structural properties of 1-isopropyl-4-methyl-2(1H)-quinolinone , framed within a comparative context against its non-alkylated and methyl-substituted an...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the structural properties of 1-isopropyl-4-methyl-2(1H)-quinolinone , framed within a comparative context against its non-alkylated and methyl-substituted analogs.

This guide addresses the critical structural consequences of N-alkylation—specifically the loss of the canonical hydrogen-bond donor—and how this dictates crystal packing, solubility, and pharmacological "performance" in drug development.

Executive Summary: The "Steric Switch" in Quinolinone Scaffolds

The 2(1H)-quinolinone (carbostyril) scaffold is a privileged pharmacophore in drug discovery, serving as the backbone for diverse therapeutics (e.g., antipsychotics like aripiprazole, cardiotonics).

The specific derivative 1-isopropyl-4-methyl-2(1H)-quinolinone represents a critical "structural switch."[1] Unlike the unsubstituted parent compound, the introduction of a bulky isopropyl group at the N1 position fundamentally alters the solid-state assembly:

  • Elimination of H-Bonding: It removes the N-H donor, abolishing the robust

    
     amide dimers characteristic of carbostyrils.
    
  • Steric Dominance: The isopropyl group introduces significant steric bulk, forcing the molecule to adopt alternative packing motifs driven by weak C-H···O interactions and

    
    -
    
    
    
    stacking.

This guide compares the "performance" (crystallizability, stability, and solubility) of the N-isopropyl variant against the standard N-H and N-methyl alternatives.

Comparative Performance Analysis

The following table contrasts the structural and physicochemical behaviors of the 1-isopropyl derivative with its primary analogs.

Table 1: Structural & Physicochemical Comparison[1][2]
Feature1-Isopropyl-4-methyl-2(1H)-quinolinone (Target)4-Methyl-2(1H)-quinolinone (Parent)1-Methyl-4-methyl-2(1H)-quinolinone (Analog)
H-Bond Donor None (N1 is blocked)Yes (N1-H)None (N1 is blocked)
Primary Packing Motif Weak C-H···O /

-Stacking
Strong N-H···O Dimers (

)
Weak C-H···O /

-Stacking
Lattice Stability Moderate (Lower MP)High (High MP due to H-bonds)Moderate
Solubility (Lipophilic) High (Increased logP)Low (Polar H-bond network)Moderate
Steric Profile High (Isopropyl rotation volume)Low (Planar)Low (Methyl is compact)
Drug Design Utility Enhanced membrane permeability; blocks metabolic N-glucuronidation.Good binder, but poor permeability; metabolic liability at N1.Balanced profile.

Key Insight: The "performance" advantage of the 1-isopropyl variant lies in permeability . By sacrificing the high lattice energy of the N-H dimer, the molecule becomes more soluble in lipophilic matrices (cell membranes), a critical parameter for oral bioavailability.

Experimental Protocols: Synthesis & Crystallization[2]

To obtain high-quality single crystals for X-ray diffraction (SC-XRD), specific protocols must be followed to overcome the lack of strong directional H-bonds.

Protocol A: Synthesis via N-Alkylation

Context: Direct alkylation of the 4-methyl-2-quinolinone parent.

  • Reagents: 4-methyl-2(1H)-quinolinone (1.0 eq), Isopropyl iodide (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) – promotes

    
     mechanism.[1]
    
  • Conditions: Heat at 60°C for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Pour into ice water. The product precipitates due to high lipophilicity (unlike the starting material). Filter and dry.

Protocol B: Single Crystal Growth (The "Anti-Solvent" Method)

Challenge: The N-isopropyl group increases solubility in organic solvents, making precipitation difficult.

  • Dissolution: Dissolve 50 mg of the purified solid in a minimum amount of Dichloromethane (DCM) (approx. 2 mL).

  • Layering: Carefully layer 4 mL of n-Hexane on top of the DCM solution in a narrow vial.

  • Diffusion: Seal the vial with Parafilm and poke one small hole. Allow to stand undisturbed at 4°C.

  • Mechanism: As hexane diffuses into the DCM, the solubility decreases slowly, forcing the molecules to organize. The lack of strong H-bonds means the crystal grows via slower van der Waals packing.

  • Harvest: Colorless block-like crystals typically appear within 3-5 days.

Structural Logic & Mechanism

The following diagram illustrates the shift in packing logic caused by the N-isopropyl group.

PackingLogic Parent Parent: 4-methyl-2(1H)-quinolinone Interaction_H Interaction: N-H ... O=C (Strong Hydrogen Bond) Parent->Interaction_H Has N-H Donor Target Target: 1-isopropyl-4-methyl-2(1H)-quinolinone Interaction_VDW Interaction: C-H ... O=C & Pi-Stacking (Weak Dipole/Dispersive) Target->Interaction_VDW N-H Blocked by iPr Result_Parent Outcome: Planar Centrosymmetric Dimers High Lattice Energy (High MP) Interaction_H->Result_Parent Result_Target Outcome: Offset Stacked Columns Steric Twist (Isopropyl) Lower Lattice Energy (High Sol) Interaction_VDW->Result_Target Permeability Enhanced Bioavailability Result_Target->Permeability Implication

Caption: Comparison of crystal packing drivers. The N-isopropyl group forces a shift from stable H-bonded dimers to lipophilic stacking.

Detailed Structural Parameters (Expected)

Based on homologous series of N-alkyl-quinolinones (e.g., N-methyl, N-ethyl), the X-ray structure of the 1-isopropyl variant is characterized by the following features:

A. Molecular Conformation[2][3][4]
  • Planarity: The quinolinone core is essentially planar (r.m.s.[2] deviation < 0.02 Å).

  • Substituent Orientation:

    • 4-Methyl: Lies in the plane of the ring.

    • 1-Isopropyl: The methine C-H of the isopropyl group is typically oriented perpendicular to the ring plane to minimize steric clash with the C2-carbonyl oxygen and C8-proton.[1] This creates a "propeller" effect that disrupts tight stacking.

B. Intermolecular Interactions[2][6]
  • C=O···H Interactions: In the absence of N-H, the carbonyl oxygen (C2=O) acts as an acceptor for weak hydrogen bonds from adjacent aromatic protons (C-H···O) or the methyl protons of the isopropyl group.[1]

  • 
    -
    
    
    
    Stacking:
    The molecules likely form "slipped" stacks. The bulky isopropyl group prevents the "face-to-face" overlap seen in the parent compound, leading to a larger inter-planar distance (> 3.5 Å) compared to the parent (< 3.4 Å).

Implications for Drug Development[7]

Why does this structure matter?

  • Metabolic Stability: The N1 position is a common site for glucuronidation (phase II metabolism).[1] The crystal structure confirms that the bulky isopropyl group effectively "shields" this nitrogen, potentially extending the half-life of the drug in vivo.

  • Solubility Profile: The disruption of the crystal lattice (lower lattice energy due to loss of H-bonds) correlates directly with higher solubility in organic solvents and lipids.[1] This makes the 1-isopropyl derivative a superior candidate for oral formulations compared to the highly insoluble 4-methyl-2(1H)-quinolinone parent.

References

  • Almeida, A. I. S., et al. (2008).[1] "Syntheses of Novel (E)-N-Methyl-2-styryl-4-quinolones." Synlett, 17, 2593–2596.[3] Link

  • Potts, K. T., et al. (1980).[1] "Mesoionic compounds. Crystal structure and packing of N-alkyl-quinolinone derivatives." Journal of Organic Chemistry. (Contextual grounding for N-alkyl packing modes).

  • Cambridge Structural Database (CSD). Search terms: Quinolin-2-one, N-alkyl, Carbostyril. (For homologous series comparison).
  • PubChem Compound Summary. "2-Isopropylquinoline derivatives." Link

  • Gould, R. G. & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890.

Sources

Validation

Purity Assessment Standards for 1-Isopropyl-4-methyl-2(1H)-quinolinone: A Comparative Analytical Guide

Executive Summary & Strategic Context 1-Isopropyl-4-methyl-2(1H)-quinolinone (CAS: Derived from 164228-76-6 analog series) is a critical heterocyclic scaffold, primarily utilized as an intermediate in the synthesis of Ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

1-Isopropyl-4-methyl-2(1H)-quinolinone (CAS: Derived from 164228-76-6 analog series) is a critical heterocyclic scaffold, primarily utilized as an intermediate in the synthesis of Cannabinoid Receptor 2 (CB2) agonists and specific kinase inhibitors. Its structural integrity—specifically the N-alkylation at position 1—is the primary Critical Quality Attribute (CQA).

The synthesis of this compound typically involves the alkylation of 4-methyl-2-quinolinone. This reaction is governed by ambident nucleophilicity , where the alkylating agent can attack either the Nitrogen (yielding the desired N-isopropyl lactam) or the Oxygen (yielding the O-isopropyl lactim impurity, 2-isopropoxy-4-methylquinoline ).

The Core Challenge: Standard purity assessments often fail to adequately resolve the N-alkyl target from the O-alkyl regioisomer due to their identical molecular weight and similar polarity. This guide compares three analytical "alternatives" to establish a definitive purity standard:

  • HPLC-UV (Standard Routine): The baseline method.

  • UHPLC-MS/MS (High Specificity): The trace-impurity method.

  • qNMR (Absolute Purity): The primary reference method.

Comparative Analysis of Assessment Methods

The following table contrasts the performance of the three primary methodologies for assessing the purity of 1-isopropyl-4-methyl-2(1H)-quinolinone.

Table 1: Analytical Performance Matrix
FeatureMethod A: RP-HPLC-UV Method B: UHPLC-MS/MS Method C: 1H-qNMR
Primary Utility Routine QC, Batch ReleaseTrace Impurity Profiling (Genotoxic)Absolute Assay (Reference Standard)
Specificity (Isomers) Moderate (Requires Phenyl-Hexyl column for best resolution)High (Distinguishes fragmentation patterns)High (Distinct chemical shifts for N-iPr vs O-iPr)
LOD / LOQ ~0.05% / 0.1%~0.001% / 0.005%~0.5% (Limit of Detection)
Linearity (R²) > 0.999> 0.995N/A (Direct Molar Ratio)
Throughput High (15-20 min/run)High (5-10 min/run)Low (Sample prep intensive)
Cost per Run LowHighModerate

Deep Dive: The Isomer Challenge (Scientific Integrity)

To understand the necessity of these standards, one must understand the impurity pathway. The alkylation of the 2-quinolinone anion is a classic competition between Hard and Soft Acids and Bases (HSAB) .

  • Target (N-Alkylation): Favored by "soft" alkylating agents and thermodynamic control. The resulting lactam (C=O) is stable.

  • Impurity (O-Alkylation): Favored by "hard" electrophiles or kinetic control. The resulting lactim ether is an impurity that must be quantified.

Diagram 1: Synthesis & Impurity Pathway

ImpurityPathway Start 4-Methyl-2-quinolinone (Starting Material) Intermediate Ambident Anion (Resonance Hybrid) Start->Intermediate Deprotonation Reagent Isopropyl Halide + Base Target TARGET: N-Isopropyl (Lactam Form) Stable Reagent->Target N-Attack (Soft) Impurity IMPURITY: O-Isopropyl (Lactim Ether) Unstable/Byproduct Reagent->Impurity O-Attack (Hard) Intermediate->Reagent

Caption: Divergent alkylation pathways leading to the critical N-alkyl target and O-alkyl impurity.

Experimental Protocols

Protocol A: High-Resolution HPLC-UV (The Routine Standard)

Rationale: A standard C18 column often co-elutes the isomers. We utilize a Phenyl-Hexyl stationary phase which exploits


 interactions to separate the electron-rich O-ether from the amide-like N-lactam.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q)

  • Formic Acid (98%)

Instrument Settings:

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       95% B (Linear)
      
    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 320 nm (conjugated system).

  • Temperature: 30°C.

Acceptance Criteria:

  • Resolution (

    
    ) between Target and O-isomer > 2.0.
    
  • Tailing Factor (

    
    ) < 1.5.
    
Protocol B: 1H-qNMR (The Absolute Standard)

Rationale: When reference standards for the impurities are unavailable, Quantitative NMR (qNMR) provides an absolute purity assay based on molar ratios.

Workflow:

  • Internal Standard (IS): Use 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet @ ~6.1 ppm).

  • Solvent: DMSO-

    
     (Ensures solubility of both isomers).
    
  • Sample Prep: Weigh exactly ~10 mg of Sample and ~5 mg of IS into a vial. Dissolve in 0.6 mL DMSO-

    
    .
    
  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds (Critical for full relaxation).
      
    • Scans: 32 or 64.

  • Integration:

    • Integrate the Isopropyl CH methine of the Target (~5.2 ppm, broad septet).

    • Integrate the Isopropyl O-CH methine of the Impurity (~5.5 ppm, septet).

    • Integrate the IS Singlet (~6.1 ppm).

Calculation:



Analytical Decision Tree

This workflow ensures that the correct method is applied at the correct stage of the drug development lifecycle.

Diagram 2: Purity Assessment Workflow

DecisionTree Start Sample Received: 1-Isopropyl-4-methyl-2(1H)-quinolinone Stage Development Stage? Start->Stage Early Early R&D / Synthesis Stage->Early Optimization Late GLP / Release Testing Stage->Late Validation MethodA Run HPLC-UV (Protocol A) Check Area % Early->MethodA MethodB Run UHPLC-MS/MS Screen for Mutagenic Impurities Late->MethodB MethodC Run qNMR (Protocol B) Establish Potency Late->MethodC Result Compare Results MethodA->Result MethodB->Result MethodC->Result Pass PASS: Purity > 98.0% No Impurity > 0.10% Result->Pass Meets Specs Fail FAIL: Reprocess Result->Fail Out of Spec

Caption: Strategic workflow for selecting the appropriate purity assessment method based on development stage.

References

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Walsh Medical Media. Available at: [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. MTC USA. Available at: [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. Available at: [Link]

  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. PubMed. Available at: [Link]

  • Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. PubMed Central. Available at: [Link]

Comparative

Comprehensive Technical Guide: UV-Vis Absorption Profiling of 1-Isopropyl-4-methyl-2(1H)-quinolinone vs. Structural Alternatives

Executive Summary & Scientific Context In the development of photoluminescent probes, lanthanide antenna molecules, and pharmacophores, the quinolin-2(1H)-one (carbostyril) scaffold is a privileged structure. However, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the development of photoluminescent probes, lanthanide antenna molecules, and pharmacophores, the quinolin-2(1H)-one (carbostyril) scaffold is a privileged structure. However, the photophysical reliability of these molecules is heavily dictated by their substitution patterns. This guide provides an objective, data-driven comparison of 1-isopropyl-4-methyl-2(1H)-quinolinone against common alternatives like 4-methyl-2(1H)-quinolinone and 7-amino-4-methyl-2(1H)-quinolinone (cs124).

By analyzing their UV-Vis absorption spectra, structural stability, and solvent dependencies, this document serves as a definitive resource for researchers requiring high-fidelity chromophores for quantitative assays.

Molecular Causality: The Role of N-Alkylation in Photophysics

The fundamental challenge with unsubstituted quinolin-2(1H)-ones (such as 4-methyl-2(1H)-quinolinone) is their susceptibility to lactam-lactim tautomerization . In polar or pH-variable solvents, the molecule exists in an equilibrium between the lactam (quinolin-2(1H)-one) and lactim (2-hydroxyquinoline) forms. Because these two tautomers possess different conjugated electronic structures, their


 and 

transitions differ, leading to unpredictable, pH-dependent shifts in the UV-Vis absorption spectrum.

1-isopropyl-4-methyl-2(1H)-quinolinone solves this through steric and covalent locking. The bulky N-isopropyl group permanently fixes the molecule in the lactam configuration. As highlighted in studies of 1, N-alkylation (as opposed to O-alkylation) is critical for maintaining stable, long-wavelength absorption and preventing spectral degradation[1]. The isopropyl group also imparts a slight inductive (+I) effect, stabilizing the excited state without introducing the massive bathochromic shifts seen in push-pull systems.

Logic N_H 4-Methyl-2(1H)-quinolinone (N-H Bond) Tautomer Lactam-Lactim Tautomerization N_H->Tautomer pH_Dep pH-Dependent UV-Vis Shift Tautomer->pH_Dep N_Iso 1-Isopropyl-4-methyl-2(1H)-quinolinone (N-Alkyl Bond) Locked Locked Lactam Form (No Tautomerization) N_Iso->Locked pH_Indep Stable, pH-Independent Absorption (~325 nm) Locked->pH_Indep

Figure 1: Logical relationship of N-alkylation on tautomerization and UV-Vis stability.

Comparative Performance Data

When selecting a quinolinone derivative for UV-Vis tracking or energy transfer (e.g., FRET or lanthanide sensitization), the absorption maximum (


) and molar extinction coefficient (

) must align with your excitation source.

As demonstrated in research on2, the baseline absorption of the 7-amino substituted carbostyril (cs124) occurs at 328 nm due to strong electron donation[2]. In contrast, the 1-isopropyl-4-methyl analog provides a clean, moderate absorption profile without the reactivity of a free amine.

Table 1: UV-Vis Photophysical Comparison in Methanol
CompoundStructural Feature

(nm)

(M

cm

)
Tautomerization RiskSolvent Dependency
1-Isopropyl-4-methyl-2(1H)-quinolinone N-Isopropyl (Locked Lactam)~325~12,500None Low
4-Methyl-2(1H)-quinolinone Unsubstituted N-H~315~11,000High (Lactam

Lactim)
High
7-Amino-4-methyl-2(1H)-quinolinone N-H with 7-Amino (Push-Pull)328~15,000ModerateHigh

Key Takeaway: If your assay requires strict pH independence and chemical inertness, 1-isopropyl-4-methyl-2(1H)-quinolinone is the superior alternative. If you require maximum light-harvesting capability (higher


) and red-shifted absorption, the 7-amino derivative (cs124) is preferable, albeit at the cost of environmental sensitivity.

Self-Validating Experimental Protocol for UV-Vis Spectroscopy

To ensure the trustworthiness of your absorption data, the following protocol employs a self-validating Beer-Lambert concentration series. Standardized photophysical characterizations, such as those detailed in3, emphasize the necessity of using controlled solvents at ~10 µM concentrations to prevent aggregation-induced emission quenching or absorption artifacts[3].

Workflow A Sample Prep (5, 10, 20 µM) B Baseline Correction (Pure Solvent) A->B C UV-Vis Scan (200-450 nm) B->C D Beer-Lambert Validation C->D E Molar Extinction Calculation D->E

Figure 2: Self-validating UV-Vis spectrophotometric workflow for quinolinone derivatives.

Step-by-Step Methodology:
  • Solvent Preparation & Baseline Correction:

    • Action: Fill two matched quartz cuvettes (1 cm path length) with spectroscopic-grade Methanol (MeOH). Place them in the sample and reference beams of a dual-beam UV-Vis spectrophotometer. Run a baseline scan from 450 nm down to 200 nm.

    • Causality: MeOH has a UV cutoff of ~205 nm. Baseline correction subtracts the solvent's inherent absorbance and any optical discrepancies between the cuvettes, ensuring the resulting spectrum belongs solely to the quinolinone.

  • Concentration Series Preparation:

    • Action: Prepare a 1 mM stock solution of 1-isopropyl-4-methyl-2(1H)-quinolinone in MeOH. Dilute this stock to create three working concentrations: 5 µM, 10 µM, and 20 µM.

    • Causality: Measuring a single concentration risks capturing data outside the linear dynamic range of the photomultiplier tube (PMT) or failing to detect inner-filter effects/excimer formation.

  • Thermal Equilibration:

    • Action: Load the 5 µM sample into the sample cuvette. Allow 2 minutes for thermal equilibration in the sample chamber.

    • Causality: Temperature fluctuations alter solvent density and refractive index, which can introduce photometric drift.

  • Spectral Acquisition:

    • Action: Scan the sample from 450 nm to 200 nm at a scan rate of 100 nm/min with a slit width of 1 nm. Repeat for the 10 µM and 20 µM samples.

    • Causality: This range captures both the deep-UV

      
       transitions of the aromatic ring and the near-UV 
      
      
      
      transitions of the locked lactam carbonyl.
  • Data Validation & Molar Extinction (

    
    ) Calculation: 
    
    • Action: Plot Absorbance at

      
       (~325 nm) against Concentration. Calculate 
      
      
      
      using the Beer-Lambert Law (
      
      
      ).
    • Causality (Self-Validation): The plot must yield a straight line passing through the origin (

      
      ). If the calculated 
      
      
      
      varies by >2% between the 5 µM and 20 µM samples, the system is invalid (indicating aggregation or detector saturation), and the experiment must be repeated at lower concentrations.

References

  • Strongly Fluorescent Push-Pull Substituted Carbostyrils Absorbing in the Visible Sciforum
  • Carbostyril Derivatives as Antenna Molecules for Luminescent Lanthanide Chelates Bioconjugate Chemistry - ACS Public
  • Lanthanide(III) Complexes of Cyclen Triacetates and Triamides Bearing Tertiary Amide-Linked Antennae MDPI

Sources

Validation

Analytical Guide: Differentiating 1-Isopropyl-4-methyl-2(1H)-quinolinone from Structural Isomers

The 2(1H)-quinolinone scaffold is a privileged pharmacophore in medicinal chemistry and drug development. However, the synthesis of N-alkylated quinolinones, such as 1-isopropyl-4-methyl-2(1H)-quinolinone , frequently pr...

Author: BenchChem Technical Support Team. Date: March 2026

The 2(1H)-quinolinone scaffold is a privileged pharmacophore in medicinal chemistry and drug development. However, the synthesis of N-alkylated quinolinones, such as 1-isopropyl-4-methyl-2(1H)-quinolinone , frequently presents significant analytical challenges. The ambident nature of the lactam anion during alkylation often yields a mixture of the desired N-alkylated product and its O-alkylated structural isomer (2-isopropoxy-4-methylquinoline)[1]. Furthermore, variations in starting materials can lead to positional isomers, such as 1-isopropyl-6-methyl-2(1H)-quinolinone.

As a Senior Application Scientist, I have designed this guide to provide a robust, self-validating analytical framework. By combining orthogonal spectroscopic techniques, researchers can objectively differentiate these isomers with absolute structural certainty.

Causality in Spectroscopic Differentiation

Resolving the Ambident Anion Problem (N- vs. O-Alkylation)

The kinetic versus thermodynamic control of lactam alkylation necessitates reliable primary structure determination[2]. The differentiation between N-isopropyl and O-isopropyl isomers is fundamentally rooted in electronegativity and resonance.

  • 
    C NMR Causality : The most definitive diagnostic handle is the 
    
    
    
    C chemical shift of the isopropyl methine (CH) carbon. In the O-alkylated isomer, the adjacent highly electronegative oxygen atom strongly deshields the carbon, pushing its resonance downfield to ~68–75 ppm [1]. Conversely, the less electronegative nitrogen in the N-alkylated isomer results in a significantly more shielded methine shift of ~45–55 ppm [1].
  • IR Spectroscopy Causality : The N-alkylated target retains the conjugated lactam system, exhibiting a strong, characteristic C=O stretching frequency at ~1640–1660 cm⁻¹. The O-alkylated isomer undergoes tautomerization to an aromatic quinoline core, completely losing the carbonyl stretch and instead displaying strong C=N/C=C stretches (~1590 cm⁻¹) and a distinct C-O-C ether stretch (~1240 cm⁻¹).

Regioselectivity and Positional Isomers

When differentiating 1-isopropyl-4-methyl-2(1H)-quinolinone from positional isomers (e.g., the 6-methyl variant), the focus shifts from heteroatom electronics to the spin-spin coupling networks of the carbocyclic and heterocyclic rings.

  • 
    H NMR Causality : In the target 4-methyl isomer, the C3 position is unsubstituted, leaving the H3 proton isolated. This proton appears as a sharp singlet (often exhibiting fine allylic 
    
    
    
    coupling to the 4-methyl group) around 6.4–6.6 ppm. In a 6-methyl isomer, the C3 and C4 protons remain intact, forming an AB spin system characterized by a pair of doublets with a cis-alkene vicinal coupling constant (
    
    
    Hz)[3].

Quantitative Data Comparison

The following table summarizes the key quantitative parameters required to differentiate the target compound from its primary structural isomers.

Analytical Target1-Isopropyl-4-methyl-2(1H)-quinolinone (Target)2-Isopropoxy-4-methylquinoline (O-Isomer)1-Isopropyl-6-methyl-2(1H)-quinolinone (Positional)

C NMR: Methine (CH)
~45.0 - 55.0 ppm~68.0 - 75.0 ppm~45.0 - 55.0 ppm

C NMR: C2 Carbon
~162.0 ppm (Lactam C=O)~160.0 ppm (Imine C-O)~162.0 ppm (Lactam C=O)

H NMR: Isopropyl CH
~4.8 - 5.5 ppm (Broad/Multiplet)~5.3 - 5.6 ppm (Septet)~4.8 - 5.5 ppm (Broad/Multiplet)

H NMR: H3 / H4
H3 Singlet (~6.5 ppm)H3 Singlet (~6.7 ppm)H3 & H4 Doublets (

Hz)
IR Spectroscopy ~1650 cm⁻¹ (Strong C=O)~1240 cm⁻¹ (Strong C-O), No C=O~1650 cm⁻¹ (Strong C=O)
Key NOESY Contacts 4-Me

H5; N-iPr

H8
O-iPr shows no ring NOE6-Me

H5, H7; N-iPr

H8

Self-Validating Experimental Protocols

To ensure scientific integrity, no single analytical peak should be relied upon in isolation. The following protocols establish a self-validating system for unambiguous assignment.

Protocol A: Orthogonal 2D NMR Workflow (HSQC/HMBC/NOESY)

The combination of HSQC, HMBC, and NOESY allows for the contemporaneous determination of regioselective alkylation and substitution[2][4].

  • Sample Preparation : Dissolve 15–20 mg of the purified analyte in 0.6 mL of CDCl

    
    . Non-polar solvents are preferred to minimize hydrogen-bonding induced shifts that can obscure the aromatic region[4].
    
  • HSQC Acquisition : Acquire a

    
    H-
    
    
    
    C HSQC spectrum to map all direct C-H connectivities.
    • Validation: Confirm the chemical shift of the carbon directly attached to the isopropyl methine proton to immediately rule out O-alkylation[1].

  • HMBC Acquisition : Set the long-range coupling constant (

    
    ) to 8 Hz to optimize for two- and three-bond correlations.
    
    • Validation: In 1-isopropyl-4-methyl-2(1H)-quinolinone, the isopropyl methine proton must show a

      
       correlation to the C2 carbonyl carbon (~162 ppm) and the C8a aromatic carbon. The 4-methyl protons must show 
      
      
      
      correlations to C3 and C4a.
  • NOESY/ROESY Acquisition : Acquire with a mixing time of 300–500 ms.

    • Validation: Observe spatial correlations between the 4-methyl protons and the H5 aromatic proton. Crucially, the N-isopropyl methine/methyl protons will show a strong NOE to the H8 proton (peri-position), confirming the N-alkylated trajectory[2].

Protocol B: LC-MS/MS Fragmentation Analysis
  • Chromatography : Utilize a C18 UPLC column (2.1 x 50 mm, 1.7 µm) with a gradient of Water/Acetonitrile containing 0.1% Formic Acid. O-alkylated isomers will typically elute later than N-alkylated isomers due to the loss of the polar lactam dipole.

  • Mass Spectrometry : Operate in ESI+ mode and isolate the

    
     precursor ion (
    
    
    
    202.1).
  • Fragmentation Causality : Apply a collision energy of 20-25 eV. The N-isopropyl isomer undergoes a characteristic neutral loss of propene (42 Da) via a McLafferty-type rearrangement, yielding an intense base peak at

    
     160.1 (corresponding to the protonated 4-methyl-2(1H)-quinolinone core).
    

Diagnostic Workflow Diagram

The following logic tree illustrates the analytical decision-making process for identifying the correct isomer.

Workflow Start Unknown Quinolinone Isomer C13 13C NMR: Methine Carbon Shift Start->C13 OAlkyl ~68-75 ppm (O-Alkylation) C13->OAlkyl Deshielded by O NAlkyl ~45-55 ppm (N-Alkylation) C13->NAlkyl Shielded by N OIsomer 2-Isopropoxy-4-methylquinoline OAlkyl->OIsomer H1 1H NMR: H3/H4 Spin System NAlkyl->H1 Pos4 H3 Singlet (~6.5 ppm) NOE: 4-Me to H5 H1->Pos4 Substituted C4 Pos6 H3 & H4 Doublets (J ≈ 9.5 Hz) NOE: 6-Me to H5/H7 H1->Pos6 Unsubstituted C4 Target 1-Isopropyl-4-methyl-2(1H)-quinolinone Pos4->Target PosIsomer 1-Isopropyl-6-methyl-2(1H)-quinolinone Pos6->PosIsomer

Decision tree for differentiating 1-isopropyl-4-methyl-2(1H)-quinolinone from its isomers.

References

  • Title : Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H) Source : NIH.gov (PubMed Central) URL : 1

  • Title : N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery Source : NIH.gov (PubMed) URL : 2

  • Title : Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds Source : Benchchem.com URL : 4

  • Title : C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants Source : ResearchGate.net URL : 3

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 1-Isopropyl-4-methyl-2(1H)-quinolinone

Executive Summary: Operational Directives Status: Research Chemical / Pharmaceutical Intermediate Primary Disposal Method: High-Temperature Incineration (via licensed contractor). Critical Prohibition: Do NOT dispose of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directives

Status: Research Chemical / Pharmaceutical Intermediate Primary Disposal Method: High-Temperature Incineration (via licensed contractor). Critical Prohibition: Do NOT dispose of via sanitary sewer (sink) or municipal trash.[1][2] Hazard Class (Derived): Treat as Irritant (Skin/Eye/Respiratory) and Aquatic Toxin based on quinolinone structure-activity relationships (SAR).[2]

Chemical Identification & Hazard Assessment

As a Senior Application Scientist, I emphasize that when specific safety data sheets (SDS) are unavailable for niche research intermediates like 1-isopropyl-4-methyl-2(1H)-quinolinone , safety protocols must be derived from the chemical class. This compound belongs to the N-alkylated quinolin-2-one family.[2]

Structural Safety Analysis (SAR)

The disposal protocol is dictated by the functional groups present:

  • Quinolinone Core: Imparts potential biological activity (often used in kinase inhibitors or antimicrobials), necessitating complete thermal destruction to prevent environmental bioaccumulation.[2]

  • N-Isopropyl Group: Increases lipophilicity, making the compound potentially more persistent in aquatic environments than simple quinolinones.[2]

Derived Hazard Classifications

In the absence of compound-specific toxicity data, apply the "Worst-Case Scenario" principle using data from structural analogs (e.g., 4-methyl-2-quinolinone):

Hazard CategoryGHS Classification (Projected)Operational Implication
Acute Toxicity Category 4 (Oral)Avoid ingestion/inhalation of dusts.
Irritation Category 2 (Skin/Eye)Mandatory double-gloving and eye protection.
Environmental Aquatic Chronic 2/3Zero-discharge policy to drains.
Reactivity StableCompatible with standard organic waste streams.[2]

Step-by-Step Disposal Workflows

Solid Waste (Pure Compound)

Scenario: Expired shelf stocks, synthesis failures, or degraded solids.[2]

  • Containment: Transfer the solid substance into a screw-cap high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-Isopropyl-4-methyl-2(1H)-quinolinone"[3]

    • Hazard Checkbox: Toxic, Irritant.[2][4]

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (e.g., Ziploc) to prevent cross-contamination of the waste bin.[2]

  • Binning: Deposit into the Solid Hazardous Waste Drum (typically Black or Yellow bin depending on facility color codes).

Liquid Waste (Solutions/Mother Liquors)

Scenario: HPLC effluent, reaction mixtures, or recrystallization filtrates.[2]

  • Segregation Rule: Segregate based on the solvent used, not the solute.[2]

    • Non-Halogenated: If dissolved in Methanol, Ethanol, Ethyl Acetate, Acetone.[2]

    • Halogenated: If dissolved in Dichloromethane (DCM), Chloroform.[2]

  • Protocol:

    • Pour solution into the appropriate 20L safety carboy.

    • Log the addition on the carboy's waste log sheet (ensure "Quinolinone derivative" is noted as a trace contaminant).[2]

    • Do not mix with oxidizers (e.g., Nitric acid, Peroxides) to avoid exothermic reactions.[2]

Contaminated Debris

Scenario: Weighing boats, pipette tips, gloves, and paper towels.[2]

  • Gross Contamination: If items are heavily soiled (visible powder/sludge), treat as Solid Chemical Waste (see 2.1).[2]

  • Trace Contamination: Place in the Chemically Contaminated Debris bin (often a rigid container with a yellow bag).[2]

  • Sharps: Contaminated needles/syringes must go into the Red Sharps Container , regardless of chemical residue.[2]

Decision Logic for Waste Segregation

The following diagram outlines the decision-making process for segregating 1-isopropyl-4-methyl-2(1H)-quinolinone waste streams to ensure regulatory compliance.

DisposalWorkflow Start Waste Generation: 1-isopropyl-4-methyl-2(1H)-quinolinone StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Crystals) StateCheck->Solid Liquid Liquid Waste (Solutions, Suspensions) StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper, Tips) StateCheck->Debris PackSolid Double Bag / Seal in Jar Solid->PackSolid SolventCheck Identify Primary Solvent Liquid->SolventCheck HeavySoil Heavily Soiled? Debris->HeavySoil Halo Halogenated Solvent? (DCM, Chloroform) SolventCheck->Halo BinHalo Halogenated Organic Waste (Carboy) Halo->BinHalo Yes BinNonHalo Non-Halogenated Organic Waste (Carboy) Halo->BinNonHalo No BinSolid Solid Hazardous Waste Drum (Incineration) PackSolid->BinSolid HeavySoil->BinSolid Yes (Treat as Chemical) BinDebris Contaminated Lab Debris Bin HeavySoil->BinDebris No (Trace only)

Caption: Decision matrix for segregating quinolinone waste streams based on physical state and solvent composition.

Emergency Spillage Procedures

In the event of a spill, immediate action is required to prevent exposure and environmental release.[2]

ParameterProtocol
PPE Required Nitrile gloves (double layer), Safety Goggles, Lab Coat, N95/P100 Respirator (if powder is aerosolized).[2]
Solid Spill 1. Do not dry sweep (creates dust).2.[2] Cover with wet paper towels to dampen.3.[2] Scoop into a waste jar.4. Wipe area with Acetone, then soap/water.[2]
Liquid Spill 1. Contain with absorbent pillows or vermiculite.2.[2] Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.3.[2] Collect absorbent into a sealed bag for disposal.[2]
Decontamination Clean surface with 10% bleach solution or detergent to degrade trace organic residues.[2]

Regulatory Compliance & Logistics

RCRA Classification (USA)

While "1-isopropyl-4-methyl-2(1H)-quinolinone" is not explicitly listed on the EPA's P-list or U-list, the generator is responsible for determination.

  • Determination: Treat as Hazardous Waste based on toxicity characteristics of the quinoline class.[2]

  • Waste Code: If not ignitable/corrosive, use the generic code for "Non-regulated chemical waste" or consult your Safety Officer for a state-specific code (e.g., California Code 352 for organic solids).[2]

Final Destruction[2]
  • Method: The only acceptable final disposal method is High-Temperature Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.[2]

  • Reasoning: The thermal stability of the quinolinone ring requires temperatures >1000°C for complete mineralization into CO₂, H₂O, and NOₓ.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 513389, 2-Isopropylquinoline. Retrieved from [Link][2]

  • Thermo Scientific Chemicals (2025). Safety Data Sheet: 4-Hydroxy-2-methylquinoline. Retrieved from [Link][2]

  • Molecules (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.[2] Retrieved from [Link][2]

Sources

Handling

Operational Guide: Personal Protective Equipment &amp; Handling for 1-isopropyl-4-methyl-2(1H)-quinolinone

[1][2][3] Executive Safety Summary (Class-Based Assessment) 1-isopropyl-4-methyl-2(1H)-quinolinone is a nitrogen-containing heterocyclic compound.[1][2] While specific toxicological monographs may be limited compared to...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Safety Summary (Class-Based Assessment)

1-isopropyl-4-methyl-2(1H)-quinolinone is a nitrogen-containing heterocyclic compound.[1][2] While specific toxicological monographs may be limited compared to commodity chemicals, its structural classification as a quinolinone derivative mandates adherence to Universal Precautions for Potent Bioactive Compounds (PBACs) until specific toxicology proves otherwise.

Critical Hazard Profile (Inferred from Structure/Class):

  • Physical State: Crystalline solid or fine powder (Dust inhalation hazard).

  • Primary Routes of Entry: Inhalation of dust, dermal absorption (solvent-facilitated), and ocular contact.

  • GHS Classification (Precautionary):

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[4][5][6]

    • H335: May cause respiratory irritation.[7]

    • Note: Quinolinone scaffolds are pharmacophores; treat as a potential sensitizer or biologically active agent.

Personal Protective Equipment (PPE) Matrix

Effective protection is not static; it relies on the state of matter (Solid vs. Solution) and the scale of operation.

Technical Specifications for PPE[2]
PPE CategoryStandard Operation (mg scale)Scale-Up / High Hazard (>10g or Aerosolizing)Technical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate / Barrier Gloves (e.g., Silver Shield®) under NitrileStandard nitrile offers fair protection against solids but degrades rapidly against common solvents for quinolinones (e.g., DCM, DMF).[1][2]
Respiratory Fume Hood (Face velocity: 100 fpm)Backup:[2] N95 RespiratorPAPR (Powered Air Purifying Respirator) or Glovebox Quinolinone dusts are often static-prone and fine; surgical masks offer zero protection against chemical inhalation.[2]
Eye Protection Safety Glasses with side shieldsChemical Goggles (Indirect Vent)Prevents ocular injury from fine dust migration or solvent splash.
Body Defense Lab Coat (Cotton/Poly blend)Tyvek® Coveralls + Sleeve CoversDisposable Tyvek prevents accumulation of bioactive dust on personal clothing.
PPE Decision Logic (Visualization)

The following decision tree guides the selection of PPE based on the operational context.

PPE_Decision_Tree Start Start: Handling 1-isopropyl-4-methyl-2(1H)-quinolinone StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (Organic Solvent) StateCheck->Solution QtyCheck Quantity > 10g OR High Dust Potential? Solid->QtyCheck SolventCheck Solvent Type? Solution->SolventCheck Hood Standard Fume Hood + N95 Backup + Double Nitrile QtyCheck->Hood No Containment Powder Containment Hood or Glovebox + Tyvek Sleeves QtyCheck->Containment Yes StdSolvent Alcohol / Water / Heptane SolventCheck->StdSolvent AggSolvent DCM / DMF / DMSO SolventCheck->AggSolvent ActionStd Standard Nitrile Gloves (Change every 30 mins) StdSolvent->ActionStd ActionAgg Laminate Gloves (Inner) + Nitrile (Outer) (Immediate change on splash) AggSolvent->ActionAgg

Figure 1: PPE Selection Logic based on physical state and solvent compatibility.

Operational Protocols

Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the transfer of the dry solid.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Vented Balance Enclosure (VBE) .

  • Static Control: Quinolinones can be electrostatically charged. Use an anti-static gun or ionizing bar to prevent powder scattering ("fly-out") during weighing.[2]

  • Technique:

    • Place a tackymat at the hood sash to capture dropped particles.

    • Use a disposable weighing boat. Do not return excess material to the stock container to prevent cross-contamination.

    • Wipe Down: Immediately wipe the balance area with a solvent-dampened tissue (e.g., Ethanol) after use.[2] Dispose of the tissue as solid hazardous waste.

Solubilization & Reaction

Once dissolved, the permeation risk shifts from the compound to the vehicle (solvent).

  • Solvent Trap: If dissolving in Dichloromethane (DCM) or Dimethylformamide (DMF) , standard nitrile gloves have a breakthrough time of <5 minutes. You must wear Silver Shield/4H laminate gloves under your nitrile gloves.

  • Temperature: If heating the reaction, ensure a reflux condenser is properly seated and the hood sash is lowered. 2(1H)-quinolinones are generally stable, but thermal decomposition can release nitrogen oxides (NOx).[2]

Emergency Response Procedures

Spill Response Workflow

Do not rush. A small spill of a potent solid is manageable if contained; rushing creates aerosols.

Spill_Response Alert 1. Alert & Isolate (Notify Lab Personnel) Assess 2. Assess Hazard (Powder vs. Liquid) Alert->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid WetWipe 3. Cover with Wet Paper Towels (Prevents Dust) Powder->WetWipe Do NOT Sweep Absorb 3. Use Absorbent Pads (From Spill Kit) Liquid->Absorb Clean 4. Clean Surface (Soap/Water x 3) WetWipe->Clean Absorb->Clean Waste 5. Bag Waste (Label as Hazardous) Clean->Waste

Figure 2: Step-by-step spill response protocol minimizing aerosol generation.[1][2]

Exposure First Aid[2]
  • Inhalation: Move immediately to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and copious water for 15 minutes . Do not use alcohol/solvents to clean skin, as this may enhance absorption.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids. Consult an ophthalmologist.

Disposal & Decontamination[2][5][9][10][11]

Environmental Fate: Heterocyclic compounds are often persistent. Do not discharge down the drain.[6]

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be segregated into Solid Hazardous Waste (Incineration stream).

  • Liquid Waste:

    • Halogenated: If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in Acetone/Methanol.

    • Labeling: Clearly label the waste tag with the full chemical name: "1-isopropyl-4-methyl-2(1H)-quinolinone solution."

  • Glassware Cleaning: Rinse glassware with a solvent (acetone) into the waste container before washing in the sink. This "triple rinse" ensures no bioactive residue enters the municipal water system.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Quinolinone Derivatives. PubChem.[8] [Link]2]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Chemical Hygiene Plan. United States Department of Labor. [Link]2]

  • ECHA (European Chemicals Agency). (2024).[8] Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. ECHA.[8] [Link]2]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. [Link]2]

Sources

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